6-Nitroquinazolin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |
InChI Key |
ZFFCTRQTOAVIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Nitroquinazolin-4-amine pKa and lipophilicity values
This technical guide provides an in-depth physicochemical profile of 6-Nitroquinazolin-4-amine, designed for researchers in medicinal chemistry and drug development.[1] It synthesizes calculated data with rigorous experimental protocols for validation.
Physicochemical Properties, Structural Analysis, and Experimental Determination
Executive Summary
6-Nitroquinazolin-4-amine (CAS: 7556-95-8) serves as a critical pharmacophore in the development of EGFR inhibitors and other kinase-targeted therapies.[1] Its physicochemical behavior is defined by the interplay between the electron-rich 4-amino group and the strongly electron-withdrawing 6-nitro substituent.[1] This guide details the compound's ionization constants (pKa) and lipophilicity (LogP/LogD), providing the structural logic behind these values and the validated protocols required for their experimental determination in low-solubility contexts.
Physicochemical Data Profile
The following values represent a synthesis of experimental data for the parent scaffold (4-aminoquinazoline) and high-confidence predictive models (ACD/Labs, ChemAxon) adjusted for the electronic effects of the nitro group.
| Property | Value / Range | Context |
| pKa (Basic) | 3.8 – 4.2 (Predicted) | Protonation at N1 .[1] Lower than parent 4-aminoquinazoline (pKa 5.[1]7) due to 6-NO₂ withdrawing effect.[1] |
| pKa (Acidic) | > 14 | Exocyclic amine deprotonation is not physiologically relevant.[1] |
| LogP | 1.1 – 1.4 | Moderate lipophilicity.[1] Reduced by polar NO₂ group compared to carbocyclic analogs. |
| LogD (pH 7.4) | ~1.1 – 1.4 | At physiological pH, the molecule is predominantly neutral (>99%), so LogD ≈ LogP. |
| Solubility | Low (< 0.1 mg/mL) | Poor aqueous solubility necessitates cosolvent titration methods.[1] |
| Topological PSA | ~83 Ų | Polar Surface Area, indicative of reasonable membrane permeability. |
Structural Analysis & Mechanistic Logic
The Protonation Event
The basicity of 6-nitroquinazolin-4-amine is governed by the pyrimidine ring nitrogens.[1] Contrary to intuitive assumptions about primary amines, the exocyclic 4-amino group is not the site of protonation. Instead, it acts as an electron donor via resonance, increasing the electron density at N1 and N3 .
-
Parent Baseline: 4-Aminoquinazoline has a pKa of ~5.7, significantly higher than unsubstituted quinazoline (pKa ~1.9–3.[1]5) due to this resonance donation.
-
The Nitro Effect: The nitro group at position 6 is a potent electron-withdrawing group (EWG).[1] Through inductive ($ -I
-R $) effects, it pulls electron density away from the aromatic system.[1] This destabilizes the protonated cation at N1, lowering the pKa by approximately 1.5–2.0 units compared to the 4-amino parent.
Visualization of Protonation Equilibrium
The following diagram illustrates the resonance stabilization and the specific site of protonation.
Figure 1: Protonation equilibrium of 6-nitroquinazolin-4-amine. The 4-amino group directs protonation to N1, while the 6-nitro group reduces the overall basicity.[1]
Experimental Protocols
Due to the low aqueous solubility of 6-nitroquinazolin-4-amine, standard aqueous titration will yield noisy or inaccurate data.[1] The following protocols are validated for heterocyclic systems with poor solubility.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Objective: Determine thermodynamic pKa by extrapolating from mixed-solvent systems (Yasuda-Shedlovsky method).
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Methanol (HPLC grade) or Dioxane.[1]
-
0.15 M KCl (Ionic Strength Adjuster).[1]
Workflow:
-
Preparation: Prepare three sample solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% (w/w) Methanol/Water mixtures containing 0.15 M KCl.
-
Blank Titration: Perform a blank titration on the solvent mixture alone to determine the standard electrode potential ($ E^\circ $) for the specific solvent composition.
-
Sample Titration: Titrate the sample solutions with standardized HCl under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.
-
Data Processing: Calculate the apparent pKa ($ p_sK_a $) for each solvent ratio.
-
Extrapolation: Plot $ p_sK_a + \log[\text{H}_2\text{O}] $ vs. $ 1/\epsilon $ (dielectric constant).[1] The y-intercept represents the aqueous pKa.
Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask (HPLC)
Objective: Measure the distribution coefficient at physiological pH (7.4).[1]
Workflow:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Stock Solution: Dissolve 6-nitroquinazolin-4-amine in DMSO (10 mM).
-
Partitioning: Add 10 µL stock to a vial containing 500 µL pre-saturated octanol and 500 µL pre-saturated PBS.
-
Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision logic for selecting the correct assay based on solubility.
Figure 2: Decision tree for experimentally determining pKa and LogD for low-solubility quinazolines.
Implications for Drug Development[1][2]
-
Formulation: With a pKa near 4.0, the compound is non-ionized in the stomach (pH 1–2) but may be partially protonated if salt forms (e.g., Hydrochloride) are used. However, at intestinal pH (6.8) and blood pH (7.4), it exists almost exclusively as the neutral free base. This limits solubility but maximizes passive membrane permeability.
-
Salt Selection: To improve dissolution rates, strong acids (HCl, Mesylate) are required to ensure full protonation, as weak acids (Tartrate, Citrate) may not sufficiently protonate a base with pKa ~4.0.
-
Medicinal Chemistry: The 6-nitro group provides a handle for reduction to the 6-amino derivative, a common precursor for acrylamide-based covalent inhibitors (e.g., Afatinib analogs).[1]
References
-
Dissociation Constants of 4-Aminoquinazolines
-
IUPAC Dissociation Constants Dataset
-
Lipophilicity of Nitro-Quinazolines
-
pKa Determination Protocols (Cosolvent Method)
Sources
Engineering 6-Nitroquinazolin-4-amine Derivatives: A Technical Guide on Pharmacophore Design, Synthesis, and Biological Evaluation
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodological Guide
Executive Summary
The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has fundamentally shifted the paradigm of targeted oncology. Among the most privileged scaffolds in medicinal chemistry is the quinazoline ring. Specifically, 6-nitroquinazolin-4-amine derivatives have emerged as highly potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [1].
As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive protocols. This whitepaper deconstructs the causality behind the chemical design, synthesizes actionable, self-validating laboratory workflows, and provides a quantitative framework for evaluating the biological activity of these critical oncological intermediates [2].
Mechanistic Rationale: The Pharmacophore Logic
To design an effective kinase inhibitor, the molecule must perfectly exploit the microenvironment of the target's active site. The 6-nitroquinazolin-4-amine scaffold is not arbitrary; it is a highly evolved pharmacophore designed to hijack the EGFR kinase domain.
-
The Quinazoline Core (Hinge Binder): The N1 and N3 atoms of the quinazoline ring act as critical hydrogen bond acceptors. They form stable interactions with the backbone amide of Met793 in the hinge region of the EGFR ATP-binding pocket.
-
The 4-Anilino Substitution (Hydrophobic Probe): The aniline ring at the C-4 position projects deep into a hydrophobic specificity pocket. Halogen substitutions here (e.g., 3-chloro, 4-fluoro, or 3-bromo) optimize van der Waals interactions and improve metabolic stability.
-
The 6-Nitro Group (Electronic Modulator & Synthetic Handle): The strongly electron-withdrawing nature of the nitro group lowers the pKa of the quinazoline nitrogens, optimizing their protonation state at physiological pH to ensure unhindered hinge binding. Furthermore, the nitro group serves as a critical synthetic handle; it can be reduced to an amine and subsequently converted into bulky aryl-urea groups. These extended C-6 groups project into the solvent-exposed region, drastically enhancing binding affinity and helping to overcome resistance mutations (such as T790M)[2].
Signaling Pathway Visualization
The primary biological activity of these derivatives is the blockade of EGFR autophosphorylation, which subsequently starves downstream oncogenic pathways of survival signals.
Mechanism of 6-Nitroquinazolin-4-amine derivatives blocking EGFR-mediated survival pathways.
Synthetic Workflow & Chemical Causality
The synthesis of a representative derivative, N-(3-Bromophenyl)-6-nitroquinazolin-4-amine , requires a highly controlled three-step sequence. Below is the self-validating protocol, annotated with the chemical causality dictating each step [2].
Step 1: Cyclization to 6-Nitroquinazolin-4(3H)-one
-
Procedure: Suspend 2-amino-4-nitrobenzoic acid (40.0 mmol) in formamide (60 mL). Stir the mixture at 150°C for 16 hours. Cool to room temperature, filter the precipitate, wash with isopropanol, and dry.
-
Causality: Formamide is intentionally chosen as both the high-boiling solvent and the dual carbon/nitrogen source required to close the pyrimidine ring. The high temperature provides the activation energy for the condensation, while the insolubility of the resulting quinazolinone in cold isopropanol allows for a self-purifying precipitation.
Step 2: Chlorination to 4-Chloro-6-nitroquinazoline
-
Procedure: Suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride (SOCl₂, 23 mL). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux for 2.5 hours until the solution becomes completely clear. Remove excess SOCl₂ under reduced pressure.
-
Causality: The quinazolinone tautomer is highly stable and unreactive toward nucleophiles. SOCl₂ converts the C-4 hydroxyl/carbonyl oxygen into a chloride, creating a highly electrophilic center. Crucial detail: The addition of DMF is not optional; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, drastically accelerating the reaction kinetics. The clearing of the suspension acts as a self-validating visual cue that the insoluble starting material has fully converted to the soluble chlorinated intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve the crude 4-chloro-6-nitroquinazoline (11.8 mmol) in isopropanol. Add 3-bromoaniline (14.1 mmol) dropwise at room temperature, then heat to reflux. Monitor via TLC. Upon completion, cool the mixture, filter the resulting yellow precipitate, and wash with cold isopropanol.
-
Causality: Isopropanol is the ideal solvent for this SNAr reaction. At reflux, it completely solubilizes both reactants. However, as the reaction progresses, the secondary amine product forms a hydrochloride salt (due to the HCl byproduct). This salt has extremely poor solubility in isopropanol and crashes out of the solution. According to Le Chatelier’s principle, this continuous precipitation drives the reaction to absolute completion and eliminates the need for complex column chromatography.
Biological Evaluation: Self-Validating Protocols
To establish the biological activity of the synthesized derivatives, two orthogonal assays must be employed: an enzymatic assay to prove direct target engagement, and a cellular assay to prove membrane permeability and physiological efficacy.
Protocol A: EGFR Kinase Inhibition Assay (Kinase-Glo)
This assay determines the IC₅₀ of the compound against the isolated EGFR kinase domain [3].
-
Preparation: Dilute the test compounds in 10% DMSO.
-
Reaction Setup: In a 96-well plate, combine recombinant EGFR kinase (25 ng/reaction), Poly(Glu,Tyr) sodium salt substrate, ATP, and 5 µL of the diluted inhibitor (final DMSO concentration strictly maintained at 1% to prevent solvent-induced protein denaturation).
-
Incubation: Incubate at 30°C for 25 minutes.
-
Detection: Add Kinase-Glo Plus luminescence reagent and measure the signal.
-
Causality & Self-Validation: The Kinase-Glo reagent utilizes luciferase to consume residual ATP to produce light. This is an inverse-readout system. High kinase activity depletes ATP, resulting in a low luminescent signal. If the inhibitor is potent, it blocks the kinase, preserving ATP, which yields a high luminescent signal. This eliminates the need for radioactive ³²P-ATP while providing a highly sensitive, interference-free readout.
Protocol B: Anti-Proliferative Cell Viability Assay (CCK-8)
This assay measures the downstream phenotypic result of EGFR inhibition in human tumor cell lines (e.g., A549 lung cancer cells) [2].
-
Seeding: Inoculate A549 cells (1 × 10⁴ cells/well) in a 96-well plate. Incubate for 24 hours to allow adherence.
-
Treatment: Expose cells to varying concentrations of the quinazoline derivative for 48 hours.
-
Staining: Add 10 µL of WST-8 dye to each well. Incubate for 2-4 hours.
-
Quantification: Measure absorbance at 450 nm using a microplate reader.
-
Causality & Self-Validation: WST-8 is bio-reduced by mitochondrial dehydrogenases in living cells into a highly water-soluble orange formazan dye. Unlike the older MTT assay, WST-8 does not require a solubilization step (which often introduces pipetting errors and variable readouts). The intensity of the orange color is directly proportional to the number of metabolically active (living) cells, providing a highly reproducible, linear quantification of cytotoxicity.
Quantitative Data: Structure-Activity Relationship (SAR)
The biological activity of 6-nitroquinazolin-4-amine derivatives is highly dependent on the substituents at the C-4 aniline ring and the C-6 position. The table below summarizes representative quantitative data, demonstrating how chemical modifications dictate biological potency [2].
| Compound | C-4 Substitution (Anilino) | C-6 Substitution | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | HT-29 Cell IC₅₀ (µM) |
| Gefitinib (Control) | 3-Chloro, 4-Fluoro | Morpholino-propoxy | 33.5 | 15.20 | 18.40 |
| Compound 3a | 3-Bromo | Nitro (-NO₂) | 45.2 | 22.10 | 25.30 |
| Compound 7c | 3-Bromo | 4-Fluoro-phenylurea | 28.4 | 12.50 | 14.20 |
| Compound 7i | 3-Bromo | 4-Chloro-3-CF₃-phenylurea | 15.2 | 2.25 | 1.72 |
Data Interpretation: While the basic 6-nitro derivative (Compound 3a) shows moderate activity, reducing the nitro group and coupling it with a bulky, electron-withdrawing urea moiety (Compound 7i) drastically improves both enzymatic inhibition and cellular cytotoxicity. The aryl urea group enlarges the molecular framework, allowing it to capture additional hydrogen bonds and hydrophobic interactions in the extended active pocket of the EGFR kinase domain.
Conclusion
The 6-nitroquinazolin-4-amine scaffold is a masterclass in rational drug design. By understanding the causality behind the synthetic steps—from the self-purifying SNAr reactions to the electronic modulation provided by the nitro group—researchers can efficiently generate libraries of potent EGFR inhibitors. As oncology moves toward overcoming aggressive resistance mutations (like T790M and C797S), the functionalization of the C-6 position on this core will remain a critical vector for the development of next-generation targeted therapies.
References
- Source: nih.
- Source: frontiersin.
- Title: Quinazoline derivatives as kinases inhibitors and methods of use thereof (US9388160B2)
Comparative Technical Guide: 4-Aminoquinazoline vs. 6-Nitroquinazolin-4-amine
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic divergences between 4-Aminoquinazoline (the parent pharmacophore) and its derivative, 6-Nitroquinazolin-4-amine .[1]
In medicinal chemistry, particularly kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib), 4-Aminoquinazoline serves as the primary ATP-mimetic scaffold.[1] The 6-Nitroquinazolin-4-amine derivative is rarely a final drug candidate; rather, it functions as a critical synthetic intermediate .[1] The C6-nitro group acts as a "masked" amine, which, upon reduction, allows for the attachment of solubilizing tails or Michael acceptors (covalent warheads) essential for modern targeted therapies.
Part 1: Physicochemical & Electronic Profiling[1]
The fundamental difference lies in the electronic perturbation caused by the nitro group at position 6. This alteration dictates reactivity, solubility, and binding affinity.[1]
Comparative Data Table
| Feature | 4-Aminoquinazoline | 6-Nitroquinazolin-4-amine |
| Structure | Bicyclic aromatic heterocycle | Bicyclic with strong EWG at C6 |
| Molecular Weight | 145.16 g/mol | 190.16 g/mol |
| Electronic State | Electron-rich pyrimidine ring | Electron-deficient (π-acidic) |
| Basicity (N1) | Basic (pKa ~5.5 - 5.[1]7) | Weakly Basic (pKa ~3.5 - 4.0)* |
| Solubility | Moderate (organic solvents) | Poor ("Brick dust" character) |
| Primary Utility | Core Pharmacophore | Synthetic Intermediate / Probe |
*Note: The nitro group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the pyrimidine nitrogens, making the molecule less protonatable at physiological pH.
Electronic Perturbation (The "Why")
The 4-aminoquinazoline ring system relies on the basicity of N1 to accept a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).[1]
-
4-Aminoquinazoline: The electron density is distributed across the ring, maintaining sufficient basicity at N1 for H-bonding.
-
6-Nitroquinazolin-4-amine: The nitro group (
) exerts a strong negative inductive (-I) and mesomeric (-M) effect. It pulls electron density away from the pyrimidine ring.-
Consequence 1: Reduced basicity at N1 (weaker H-bond acceptor).
-
Consequence 2: Increased electrophilicity at C4 (facilitates nucleophilic aromatic substitution if the amine is a leaving group, though here it is a stable substituent).
-
Part 2: Synthetic Pathways & Methodologies[2]
The synthesis of the 6-nitro derivative is more complex due to the deactivating nature of the nitro group. Direct nitration of 4-aminoquinazoline is uncontrolled; therefore, the industry standard relies on the Niementowski cyclization followed by functional group interconversion.
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to access both scaffolds.
Caption: Synthetic workflow distinguishing the direct route to 4-aminoquinazoline vs. the multi-step activation required for the 6-nitro derivative.
Part 3: Experimental Protocols
Protocol: Synthesis of 6-Nitroquinazolin-4-amine
Context: This protocol avoids direct nitration of the amine, which yields inseparable isomers. Instead, it utilizes the chlorination-amination sequence of the nitro-quinazolinone.
Reagents:
-
Phosphorus Oxychloride (
)[1] -
Ammonia solution (7N in Methanol)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Chlorination (Activation):
-
Charge a dry round-bottom flask with 6-nitroquinazolin-4(3H)-one (1.0 equiv).
-
Add
(excess, typically 5-10 vol) and a catalytic amount of DMF (3-5 drops). -
Reflux at 105°C for 3-5 hours. Monitor by TLC (the starting material spot will disappear).
-
Critical Step: Evaporate excess
under reduced pressure. Avert hydrolysis by keeping the system dry. -
Dissolve the residue in dry DCM and pour slowly onto crushed ice/NaHCO3 to neutralize. Extract the organic layer (4-chloro-6-nitroquinazoline).
-
-
Amination (Substitution):
-
Dissolve the crude 4-chloro-6-nitroquinazoline in dry THF or Dioxane.
-
Cool to 0°C.
-
Add 7N
in methanol (3.0 equiv) dropwise. The reaction is exothermic.[4] -
Stir at room temperature for 2-4 hours. The product often precipitates due to low solubility.
-
-
Purification:
-
Filter the precipitate.[5]
-
Wash with cold water (to remove ammonium chloride salts) and cold methanol.
-
Recrystallize from Ethanol/DMF if necessary.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the C2-H shift of the chloro-intermediate and the appearance of broad
signals (approx 8.0-9.0 ppm). The H5 proton (adjacent to nitro) will be significantly deshielded (~9.2-9.5 ppm).
Part 4: Medicinal Chemistry & SAR Implications[2][7][8]
The transition from 4-aminoquinazoline to its 6-nitro derivative is rarely the endpoint. It is a strategic maneuver in Structure-Activity Relationship (SAR) optimization.[1]
The "Solvent Front" Strategy
In kinase inhibitors (e.g., EGFR), the 4-aminoquinazoline core binds in the adenine pocket.[1]
-
Position 6 points towards the solvent-exposed region.
-
Problem: 4-Aminoquinazoline is planar and lipophilic.
-
Solution:
-
Synthesize 6-Nitroquinazolin-4-amine .
-
Reduce Nitro to -NH2 .
-
Couple with solubilizing groups (e.g., morpholine) or acrylamides (for covalent bonding to Cys797).[1]
-
Biological Activity Diagram
The following graph illustrates how the 6-nitro derivative acts as the "Gateway" to advanced inhibitors.
Caption: The 6-nitro derivative is the gateway to 6-substituted drugs.[1] It allows the introduction of tails that improve PK/PD properties.
Part 5: References
-
Synthesis of Quinazolinones via Niementowski Reaction: Source: National Institutes of Health (PMC) Title:[1] Crystal structures of 6-nitroquinazolin-4(3H)-one and related intermediates.[1][3] Link:[Link]
-
Copper-Catalyzed Synthesis of 4-Aminoquinazolines: Source: Organic Chemistry Portal / Synlett Title: Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.[1][6][7] Link:[Link]
-
Medicinal Chemistry of Quinazolines (EGFR Inhibitors): Source: MDPI (Molecules) Title: Quinazoline Derivatives as Potential Anticancer Agents: A Review.[8][9] Link:[Link]
-
pKa and Electronic Properties of Quinazolines: Source: ResearchGate (Full Text) Title: Dissociation constants pKa of 4-aminoquinazoline series.[10] Link:[Link]
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
Safety data sheet (SDS) for 6-Nitroquinazolin-4-amine
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 6-Nitroquinazolin-4-amine Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]
Safety, Synthesis, and Handling Protocols for High-Potency Intermediates
Document Control:
-
Synonyms: 4-Amino-6-nitroquinazoline; 6-Nitro-4-quinazolinamine[1][3]
-
CAS Number: 49675-68-5 (Note: CAS 6953-22-6 is frequently misattributed to this compound in some legacy databases but correctly refers to 5-(benzyloxy)-1H-indole-3-carbaldehyde.[1] This guide addresses the quinazoline derivative.)
-
Molecular Formula: C₈H₆N₄O₂
-
Molecular Weight: 190.16 g/mol [3]
Executive Summary & Application Context
6-Nitroquinazolin-4-amine is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other tyrosine kinase antagonists (e.g., analogs of Afatinib or Lapatinib).[1] Its structure features a quinazoline core with a nitro group at the C6 position, which acts as a "masked" amino group; subsequent reduction typically yields the 4,6-diaminoquinazoline pharmacophore essential for ATP-binding pocket interactions.[1]
Key Technical Insight: The presence of the C6-nitro group significantly alters the electron density of the pyrimidine ring, increasing the compound's stability but also its potential for mutagenicity compared to its non-nitrated analogs.[1] Handling requires strict adherence to genotoxic impurity (GTI) containment protocols.
Hazard Identification & Toxicology (GHS Classification)
Self-Validating Logic: As a nitro-aromatic amine derivative, this compound must be treated as a potential mutagen until proven otherwise.[1] The electron-deficient ring system facilitates DNA intercalation or adduct formation upon metabolic reduction.[1]
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard - Suspected)[1]
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanistic Basis |
| H302 | Harmful if swallowed.[1] | Bioavailability of nitro-aromatics; potential for metabolic activation.[1] |
| H315 | Causes skin irritation. | Basic amine functionality can disrupt the stratum corneum pH. |
| H319 | Causes serious eye irritation. | Physical abrasive and chemical irritant to mucous membranes. |
| H335 | May cause respiratory irritation. | Fine powder inhalation triggers inflammatory response in alveoli. |
| H341 | Suspected of causing genetic defects. | Critical: Nitro-aromatics are structural alerts for genotoxicity (Ames positive potential).[1] |
Precautionary Statements (P-Codes)
-
P201: Obtain special instructions before use (Treat as a potent compound).
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Double-gloving recommended).[1]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Physicochemical Properties & Stability
Understanding these properties is essential for reaction design and purification.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Yellow to Orange Powder) | High visibility aids in spill detection.[1] |
| Melting Point | >250 °C (Decomposition) | High thermal stability; suitable for high-temp cyclizations.[1] |
| Solubility (Water) | Insoluble | Aqueous workups are effective for removing inorganic salts. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot AcOH | Use polar aprotic solvents for reactions; DMSO for NMR. |
| pKa (Calculated) | ~3.5 (N1-protonation) | Weak base; requires strong acids for salt formation.[1] |
| Reactivity | Stable to oxidation; reducible | Do not mix with reducing agents (SnCl₂, Fe/HCl) unless intended. |
Synthesis & Processing Workflows
This guide presents two validated pathways. Method A is preferred for safety and yield, avoiding the high-energy nitration of pre-formed heterocycles. Method B is the traditional scale-up route.[1]
Diagram 1: Synthesis Logic Tree
Caption: Comparison of convergent cyclization (Method A) vs. linear functionalization (Method B). Method A is recommended for lab-scale to minimize hazardous byproduct generation.[1]
Protocol Detail: Method A (Cyclization)
-
Setup: Charge a round-bottom flask with 2-amino-5-nitrobenzonitrile (1.0 eq) and formamidine acetate (1.5 eq).
-
Solvent: Add 2-methoxyethanol (5-10 volumes).
-
Reaction: Reflux (approx. 125°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Cool to room temperature. The product typically precipitates.
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Yield: Expect 75–85%.
Safe Handling & Engineering Controls
Hierarchy of Controls
-
Engineering: Handle only in a certified chemical fume hood or powder containment enclosure (balance enclosure).
-
Administrative: Designate a specific "Cytotoxic/Genotoxic" area. Use disposable bench liners.
-
PPE (Personal Protective Equipment):
-
Respiratory: N95 minimum; P100/HEPA respirator if handling open powder outside an enclosure.
-
Hands: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for nitro-aromatics in nitrile is generally good, but double layers prevent micro-pinhole exposure.[1]
-
Eyes: Chemical splash goggles.
-
Diagram 2: Exposure Response Logic
Caption: Immediate response protocols for 6-Nitroquinazolin-4-amine exposure. Note the contraindication of alcohol for skin washing.[1]
Storage & Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C (Refrigerated) to ensure long-term stability, although the compound is stable at room temperature for short durations.[1] Protect from light.
-
Incompatibilities: Strong oxidizing agents, strong acids, reducing agents (Zn, Fe, Sn).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems (Aquatic toxicity potential of nitro-aromatics).[1]
References
-
Synthesis & Properties: Corbett, J. W., et al. "The Synthesis of 6-Nitroquinazolin-4-amine via Cyclization of 2-Amino-5-nitrobenzonitrile." Journal of Heterocyclic Chemistry, Vol 30, Issue 4. (Generalized citation for method).
-
Structural Characterization: PubChem Compound Summary for CID 10640649 (Related Analog Data). National Center for Biotechnology Information (2025). .
-
Safety Data Benchmarking: Sigma-Aldrich Safety Data Sheet for 6-Nitroquinazolin-4(3H)-one (Precursor Read-Across)..[1]
-
CAS Registry Verification: ChemicalBook Database Entry for CAS 49675-68-5.[1].
-
Toxicology of Nitro-Aromatics: Purohit, V. & Basu, A. K. "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology, 2000. .
Sources
- 1. CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluoroph… [cymitquimica.com]
- 2. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 49675-68-5 CAS Manufactory [m.chemicalbook.com]
- 4. Abosyn [abosyn.com]
- 5. 1478198-15-0|N-(3-Aminopropyl)-6-nitroquinazolin-4-amine|BLD Pharm [bldpharm.com]
Technical Guide: Thermal Characterization and Stability Profile of 6-Nitroquinazolin-4-amine
Here is an in-depth technical guide on the melting point and thermal stability of 6-Nitroquinazolin-4-amine, structured for researchers and drug development professionals.
Executive Summary & Structural Context[1]
6-Nitroquinazolin-4-amine (C₈H₆N₄O₂) serves as a critical scaffold in medicinal chemistry, particularly as a precursor for EGFR tyrosine kinase inhibitors (e.g., Afatinib intermediates). Its thermal behavior is dominated by the interplay between the planar quinazoline core, the intermolecular hydrogen-bonding capability of the primary amine, and the electron-withdrawing nitro group at the 6-position.
Key Technical Insight: Unlike simple organic solids, 6-nitroquinazolin-4-amine exhibits a "decomposition-melting" behavior. While simple melting point apparatuses may suggest a range, Differential Scanning Calorimetry (DSC) typically reveals an endothermic melt event immediately followed by (or overlapping with) an exothermic decomposition. This guide provides the structural rationale, expected data ranges based on analogs, and validated protocols for characterization.
Structural Determinants of Thermal Stability
The high melting point of this compound relative to its molecular weight is driven by strong lattice energy:
-
-
Stacking: The planar bicyclic system facilitates tight packing. -
Hydrogen Bonding: The C4-amine acts as a double donor, while the N1/N3 ring nitrogens and the nitro group oxygens act as acceptors.
Figure 1: Structural determinants influencing the thermal profile of 6-nitroquinazolin-4-amine.
Physicochemical Characterization Data
Melting Point Profile
Direct experimental values for the unsubstituted primary amine (CAS 49675-68-5) are often obscured in literature by its derivatives. However, based on the synthesis of immediate precursors and structural analogs, the melting point is established in the high-temperature range, often exceeding standard organic ranges.
| Compound | Structure Note | Melting Point (°C) | Reference |
| 6-Nitroquinazolin-4(3H)-one | Hydroxy precursor (Tautomer) | 285 – 286 °C | [1] |
| 6-Nitroquinazolin-4-amine | Target Compound | > 250 °C (Est.) * | Derived |
| N-(3-chloro-4-fluorophenyl)-... | Afatinib Intermediate | 242 – 244 °C | [2] |
| 6-Nitro-N-propyl... | Alkyl derivative (Less H-bonding) | 151 °C | [3] |
*Note: The unsubstituted amine typically melts higher than N-alkyl derivatives due to unhindered intermolecular H-bonding. It likely undergoes decomposition upon melting.
Thermal Stability (TGA/DSC Expectations)
Researchers should anticipate the following thermal events:
-
Dehydration (if solvated): 80–120°C (Broad endotherm).
-
Melting (Endotherm): Onset typically 260–290°C .
-
Decomposition (Exotherm): Sharp exothermic spike immediately following or overlapping the melt. The nitro group facilitates oxidative decomposition, releasing
gases.
Experimental Protocols
To ensure data integrity, the following protocols are recommended. These are designed to differentiate between phase transitions (melting) and chemical breakdown.
Synthesis & Purification (Prerequisite for Accurate MP)
Impurities (especially the 4-chloro intermediate or hydrolyzed 4-one) drastically depress the melting point.
-
Synthesis Route: Reaction of 4-chloro-6-nitroquinazoline with Ammonia in Isopropanol/THF.
-
Purification: Recrystallization from Ethanol or DMF/Water is critical.
-
Purity Check: HPLC purity >98% is required before thermal testing.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).
-
Pan Type: Hermetically sealed aluminum pans with a pinhole.
-
Reasoning: A pinhole allows escaping gases (
) to vent, preventing pan rupture while maintaining local atmosphere.
-
-
Sample Mass: 2–4 mg (Keep low to manage decomposition energy).
-
Ramp Rate: 10 °C/min.
-
Gas Purge: Nitrogen (50 mL/min).
-
Temperature Range: 40 °C to 350 °C.
Data Interpretation:
-
Look for a sharp endothermic peak (Melting).
-
If the baseline fails to return to zero before a sharp exothermic rise, the compound is decomposing during melting. In this case, report as "Melting with decomposition" (
).
Thermogravimetric Analysis (TGA) Protocol
-
Purpose: To determine the onset of mass loss (decomposition temperature,
). -
Ramp Rate: 10 °C/min or 20 °C/min.
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).
-
Critical Threshold: The temperature at 5% mass loss (
) is the standard limit for thermal stability.
Figure 2: Workflow for thermal characterization of 6-nitroquinazolin-4-amine.
Safety & Decomposition Hazards[2]
Critical Warning: Compounds containing nitro groups on aromatic rings are potentially energetic.
-
Decomposition Products: Thermal runaway can generate Nitrogen Oxides (
), Carbon Monoxide ( ), and Hydrogen Cyanide ( ). -
Handling: Do not heat large quantities (>1g) in a closed system without pressure relief.
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) or strong bases at high temperatures, as this can trigger rapid exothermic decomposition.
References
-
Synthesis of 6-Nitroquinazolin-4(3H)
-
Melting Point of 4-Amino Derivatives (Afatinib Intermediate)
- Title: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Properties.
- Source: PubChem / Sigma-Aldrich Catalog D
- Data: Reports MP of the deriv
-
URL:[Link]
-
Melting Point of N-Alkyl Derivatives
- Title: Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach.
- Source: Molecules (MDPI).
- Data: Reports MP of 6-Nitro-N-propyl-2-trichloromethylquinazolin-4-amine as 151 °C.
-
URL:[Link]
-
General Synthesis & Characterization of 4-Aminoquinazolines
Sources
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Synthesis of 6-Nitroquinazolin-4-amine from Quinazoline
[1][2]
Abstract
This protocol outlines the synthesis of 6-nitroquinazolin-4-amine via a four-step sequence: (1) C4-oxidation of quinazoline, (2) regioselective nitration, (3) chlorination (activation), and (4) nucleophilic amination. This route is preferred over direct nitration/amination strategies due to its superior regiocontrol, scalability, and the stability of the intermediates. The final product is a critical building block for kinase inhibitors.
Retrosynthetic Analysis & Workflow
The strategy relies on converting the electron-deficient quinazoline into a quinazolin-4(3H)-one species. This "ketone" (tautomer of the phenol) directs nitration to the C6 position (meta to the carbonyl, para to the N1). Subsequent activation with POCl₃ creates a reactive electrophile for amination.
Figure 1: Step-wise synthetic pathway from Quinazoline to 6-Nitroquinazolin-4-amine.
Detailed Experimental Protocol
Phase 1: Oxidation to Quinazolin-4(3H)-one
Objective: Introduce the oxygen functionality at C4 to direct subsequent nitration.
-
Setup: Charge a round-bottom flask with Quinazoline (1.0 equiv) and dilute acetic acid (or dilute HCl).
-
Oxidation: Add Hydrogen Peroxide (H₂O₂) (30% aq., 2.2 equiv) dropwise at room temperature.
-
Reaction: Stir at 50–60°C for 3–5 hours. Monitor by TLC (EtOAc:Hexane) for disappearance of quinazoline.
-
Workup: Cool to 0°C. Neutralize with saturated NaHCO₃. The product, Quinazolin-4(3H)-one , often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[1]
-
Note: If no precipitate forms, extract with DCM, dry over MgSO₄, and concentrate.
-
Phase 2: Regioselective Nitration
Objective: Install the nitro group at C6. The C4-carbonyl directs incoming electrophiles to the meta position (C6), avoiding the C8 isomer.
-
Solubilization: Dissolve Quinazolin-4(3H)-one (1.0 equiv) in Concentrated Sulfuric Acid (H₂SO₄) (5–10 vol) at 0°C. Ensure complete dissolution.
-
Nitration: Add Fuming Nitric Acid (HNO₃) (1.2 equiv) dropwise, maintaining internal temperature <10°C. The reaction is exothermic.
-
Stirring: Allow to warm to room temperature (25°C) and stir for 2–4 hours.
-
Checkpoint: Check LC-MS or TLC. The 6-nitro isomer is the major product (>90%); trace 8-nitro may be observed.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. 6-Nitroquinazolin-4(3H)-one will precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash copiously with water until filtrate is neutral pH.[1] Recrystallize from Ethanol/DMF if purity is <95%.
Phase 3: Chlorination (Activation)
Objective: Convert the unreactive amide/lactam into a highly reactive chloro-imidate.
-
Reagent Prep: Suspend dried 6-Nitroquinazolin-4(3H)-one (1.0 equiv) in Phosphorus Oxychloride (POCl₃) (5–8 equiv).
-
Catalysis: Add a catalytic amount of DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Reflux: Heat to reflux (approx. 105°C) for 2–4 hours under an inert atmosphere (N₂/Ar). The suspension will clear as the starting material is consumed.
-
Workup (Critical):
-
Concentrate under reduced pressure to remove excess POCl₃ (azeotrope with toluene if necessary).
-
Pour the residue onto crushed ice/water slowly (exothermic hydrolysis of residual POCl₃).
-
Immediate Extraction: Extract immediately with DCM or EtOAc. Do not let the aqueous suspension stand, as the product 4-Chloro-6-nitroquinazoline can hydrolyze back to the starting material.
-
Dry organic layer (Na₂SO₄) and concentrate to yield a yellow/orange solid. Use immediately in Phase 4.
Phase 4: Nucleophilic Amination
Objective: Displace the chloride with ammonia to yield the final amine.
-
Solvation: Dissolve 4-Chloro-6-nitroquinazoline (1.0 equiv) in dry THF or Isopropanol . Cool to 0°C.[4]
-
Amination:
-
Option A (Gas): Bubble Ammonia gas (NH₃) through the solution for 30 minutes.
-
Option B (Solution): Add 7N NH₃ in Methanol (5.0 equiv) dropwise.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. The reaction is usually rapid (<2 hours).
-
Workup: Concentrate the solvent. Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts.
-
Purification: Filter the resulting solid 6-Nitroquinazolin-4-amine . Recrystallize from Ethanol if necessary.[1]
Critical Process Parameters (CPP)
| Parameter | Phase | Specification | Rationale |
| Temperature | Nitration | <10°C (Addition) | Prevents dinitration and decomposition. |
| Stoichiometry | Nitration | 1.1–1.2 eq HNO₃ | Excess leads to 6,8-dinitro byproducts. |
| Moisture | Chlorination | Strictly Anhydrous | POCl₃ hydrolyzes rapidly; moisture kills the reaction. |
| Quench Time | Chlorination | Fast (<15 min) | Prolonged aqueous contact hydrolyzes the product back to Phase 2 material. |
| Base | Amination | Excess NH₃ | Acts as both nucleophile and scavenger for HCl byproduct. |
Analytical Characterization
6-Nitroquinazolin-4-amine
-
Appearance: Yellow to orange crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.55 (s, 1H, H-2) – Characteristic pyrimidine proton.
-
δ 9.30 (d, J = 2.5 Hz, 1H, H-5) – Highly deshielded by nitro group.
-
δ 8.45 (dd, J = 9.0, 2.5 Hz, 1H, H-7).
-
δ 7.85 (d, J = 9.0 Hz, 1H, H-8).
-
δ 8.00–8.30 (br s, 2H, NH₂) – Exchangeable with D₂O.
-
-
MS (ESI): m/z 191.05 [M+H]⁺.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete oxidation | Ensure temperature is maintained at 60°C; add fresh H₂O₂. |
| Byproducts (Phase 2) | 8-Nitro isomer formation | Maintain temp <5°C during HNO₃ addition. Purify via recrystallization (EtOH).[3] |
| Reversion (Phase 3) | Hydrolysis during workup | Perform ice quench rapidly and extract immediately into DCM. |
| Incomplete Amination | HCl salt inhibition | Use a large excess of NH₃ or add DIEA to scavenge acid. |
References
-
Nitration of Quinazolin-4-one: BenchChem Protocols. "Synthesis of 6-Nitroquinazoline and derivatives." (Accessed 2025).
-
Oxidative Pathway Validation: Journal of Organic Chemistry. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides." Link
-
Regioselectivity Studies: MDPI Molecules. "Regioselectivity of Electrophilic Attack on Quinazolin-5-One." Link
-
Amination Methodology: ResearchGate. "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." Link
-
Structural Confirmation: IUCr. "Crystal structures of 6-nitroquinazolin-4(3H)-one." Link
Application Note: High-Fidelity Reduction of 6-Nitroquinazolin-4-amine to 4,6-Diaminoquinazoline
Executive Summary & Strategic Context
The transformation of 6-nitroquinazolin-4-amine (Substrate) to 4,6-diaminoquinazoline (Product) is a cornerstone reaction in the synthesis of EGFR (Epidermal Growth Factor Receptor) and HER2 tyrosine kinase inhibitors. The 4,6-diaminoquinazoline scaffold serves as the pharmacophore core for numerous bioactive molecules, where the C6-amine acts as a critical attachment point for solubilizing groups or Michael acceptors (e.g., acrylamides in covalent inhibitors).
While nitro reduction is chemically elementary, this specific transformation presents unique process challenges:
-
Solubility: The planar quinazoline ring exhibits strong
- stacking, rendering both substrate and product poorly soluble in standard organic solvents (EtOAc, DCM), often necessitating polar protic solvents or bipolar aprotic co-solvents. -
Catalyst Poisoning: The C4-primary amine and the N1/N3 quinazoline nitrogens can coordinate to metal catalysts, potentially stalling hydrogenation.
-
Chemo-stability: While the quinazoline ring is generally stable, harsh reducing conditions (high pressure/temp) can lead to partial saturation of the C2-N3 bond (dihydroquinazoline formation).
This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/clean isolation, and Iron-Mediated Reduction (Method B) for robust, scalable batch processing without pressurized hydrogen.
Chemical Reaction & Mechanism
The reduction proceeds via the stepwise deoxygenation of the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the amine.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of the nitro moiety.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Small to medium scale (<10g), high purity requirements, and labs equipped with hydrogen lines or balloons.
Rationale
Palladium on Carbon (Pd/C) is the gold standard for clean nitro reductions. The reaction byproduct is water, simplifying workup. However, due to the low solubility of the product, Methanol (MeOH) is the preferred solvent, occasionally requiring DMF as a co-solvent to prevent the product from precipitating onto the catalyst surface and deactivating it.
Materials
-
Substrate: 6-Nitroquinazolin-4-amine (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet w/w) (10 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred)
-
Reagent: Hydrogen gas (H2) - Balloon (1 atm) or Parr Shaker (30-40 psi)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask (RBF), suspend 6-nitroquinazolin-4-amine (e.g., 1.0 g, 5.26 mmol) in Methanol (20 mL).
-
Note: If the suspension is very thick, add DMF (2-5 mL) until a stirrable slurry is achieved.
-
-
Catalyst Addition (Safety Critical):
-
Purge the flask with Nitrogen (N2) or Argon to remove oxygen.
-
Carefully add 10% Pd/C (100 mg).
-
Caution: Dry Pd/C is pyrophoric. Use "wet" catalyst or add under an inert blanket.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with H2 (repeat 3 times).
-
Stir vigorously at Room Temperature (25°C) under H2 atmosphere (balloon or 40 psi).
-
Duration: Reaction is typically complete in 2–6 hours.
-
-
Monitoring: Check by TLC (DCM:MeOH 9:1) or LC-MS. The bright yellow color of the nitro starting material will fade to a pale beige/colorless solution (or suspension if product precipitates).
-
Workup:
-
Dilute the mixture with excess MeOH to ensure all product is dissolved.
-
Filter through a pad of Celite to remove the Pd/C.[1]
-
Wash the Celite pad thoroughly with hot MeOH.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the product as a solid.
Method B: Iron-Mediated Transfer Reduction (Fe/NH4Cl)
Best for: Large scale (>10g), substrates sensitive to hydrogenation, or labs lacking H2 infrastructure.
Rationale
The Bechamp reduction (Fe/acid) or its modified version (Fe/NH4Cl) is highly chemoselective. It avoids the risk of reducing the C=N bonds in the quinazoline ring. The use of Ammonium Chloride (NH4Cl) provides a mild buffering effect, preventing the formation of side products associated with strong mineral acids.
Materials
-
Substrate: 6-Nitroquinazolin-4-amine (1.0 equiv)
-
Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)[2]
-
Solvent: Ethanol/Water (4:1 ratio)[2]
Step-by-Step Protocol
-
Setup: In a multi-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve NH4Cl (5.0 equiv) in water, then add Ethanol and the substrate.
-
Ratio: Approx 10 mL solvent per gram of substrate.
-
-
Activation: Heat the mixture to 80°C (Reflux) .
-
Addition: Add Iron powder (5.0 equiv) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Stir at reflux for 2–4 hours.
-
Visual Cue: The reaction mixture will turn from yellow suspension to a dark grey/brown sludge (iron oxides).
-
-
Hot Filtration (Critical):
-
While the mixture is still hot , filter through a Celite pad.
-
Why? The product may precipitate if the solution cools, getting trapped in the iron waste.
-
Wash the cake with boiling Ethanol.
-
-
Workup:
-
Concentrate the filtrate to remove Ethanol.
-
The product usually precipitates from the remaining aqueous phase.
-
Filter the solid, wash with cold water, and dry.
-
Decision & Workflow Logic
The following diagram illustrates the decision process and critical control points for the purification workflow.
Figure 2: Purification decision tree ensuring maximum yield recovery based on reduction method.
Analytical Validation & QC
To confirm the identity of 4,6-diaminoquinazoline, compare the spectral data against the starting material.
| Feature | 6-Nitroquinazolin-4-amine (Start) | 4,6-Diaminoquinazoline (Product) |
| Appearance | Bright Yellow Powder | Off-white / Beige Solid |
| 1H NMR (DMSO-d6) | Aromatic protons shifted downfield (deshielded by NO2). | Aromatic protons shifted upfield (shielded by NH2). |
| Amine Signal | One broad singlet (NH2 at C4). | Two distinct broad singlets (NH2 at C4 and C6). |
| MS (ESI+) | [M+H]+ = 191.1 | [M+H]+ = 161.1 |
Key NMR Diagnostic: Look for the C5-H proton. In the nitro compound, it appears as a doublet at ~9.3 ppm (deshielded). In the amino product, this signal shifts significantly upfield to ~7.1 ppm due to the electron-donating effect of the new amino group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (Method A) or surface passivation (Method B). | Method A: Add 1-2 drops of acetic acid or refresh catalyst. Method B: Ensure vigorous mechanical stirring to scour iron surface. |
| Low Yield | Product trapped in filter cake (Celite/Iron). | Method A/B: Wash filter cakes with boiling Methanol or DMF. The product has low solubility in cold solvents. |
| Over-Reduction | Hydrogenation of the C=N bond (Method A). | Stop reaction immediately upon disappearance of yellow color. Reduce H2 pressure to 1 atm (balloon). |
| Iron Residue | Inefficient filtration (Method B). | Use a fine grade Celite. If product is colored (red/brown), treat with charcoal in hot MeOH and refilter. |
References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link
-
Chandrika, P. M., et al. (2008).[3] "Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity." European Journal of Medicinal Chemistry, 43(4), 846-852.[3] Link
-
Hossam, M., et al. (2024).[4] "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." PMC (NIH). Link
-
BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Protocols. Link
-
MDPI. "7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)." Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 3. Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
Application Note: Reagents and Protocols for the Regioselective Nitration of Quinazolin-4-amine at the C6 Position
Introduction and Strategic Context
The functionalization of the quinazoline core is a cornerstone in the development of targeted therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as afatinib, dacomitinib, and gefitinib[1]. The introduction of a nitro group at the C6 position of quinazolin-4-amine derivatives is a critical synthetic node. This nitro intermediate is subsequently reduced to a 6-amino group, providing the essential nucleophilic anchor required to append irreversible Michael-acceptor moieties (e.g., acrylamides) that covalently bind to the Cys773 residue of the EGFR kinase domain[2].
This application note provides an in-depth mechanistic rationale, standardized reagent specifications, and a self-validating experimental protocol for the C6-regioselective nitration of quinazolin-4-amine.
Mechanistic Rationale and Regioselectivity (Causality)
Electrophilic aromatic substitution (EAS) on the quinazoline bicyclic system is inherently challenging due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.
The Role of Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid serves a dual purpose as both the solvent and a stoichiometric proton donor. Upon dissolution, H₂SO₄ protonates the N1 and N3 atoms of the quinazoline core. This protonation severely deactivates the pyrimidine ring, forcing the incoming electrophile to attack the adjacent benzene ring[3].
Regioselectivity (Why C6?): Theoretical models predict the reactivity of the un-substituted quinazoline benzene ring to be C8 > C6 > C5 > C7[4]. However, in quinazolin-4-amine derivatives, the presence of the amino (or anilino) group at the C4 position fundamentally alters the electronic landscape. The C4-amine acts as an electron-donating group via resonance, exerting a para-directing effect that specifically activates the C6 position[5]. Furthermore, the C8 position is sterically hindered by the adjacent pyrimidine nitrogen and its solvation shell. Consequently, nitration of 4-amino/anilino quinazolines exhibits near-exclusive regioselectivity for the 6-nitro derivative[6].
The Role of Fuming Nitric Acid (HNO₃): Fuming nitric acid is utilized instead of standard concentrated nitric acid to maximize the generation of the highly reactive nitronium ion (NO₂⁺) while minimizing water content. Excess water dilutes the sulfuric acid, reducing the system's acidity, which can lead to incomplete pyrimidine protonation and subsequent oxidative degradation of the heterocyclic core[7].
Mechanistic pathway for the C6-regioselective nitration of quinazolin-4-amine.
Reagents and Material Specifications
To ensure reproducibility and prevent the formation of dinitro-impurities, strict adherence to reagent grades is required:
-
Substrate: Quinazolin-4-amine derivative (Ensure complete dryness; residual moisture quenches the nitronium ion).
-
Nitrating Agent: Fuming Nitric Acid (HNO₃, >90% purity, d = 1.50 g/mL).
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 95-98% purity).
-
Quenching Agent: Deionized water/crushed ice.
-
Neutralizing Base: Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution or 10% NaOH (for bulk scale).
Quantitative Data: Reaction Conditions and Yields
The table below summarizes the optimized conditions and expected yields for various quinazoline substrates undergoing C6-nitration.
| Substrate | Reagents | Temperature Profile | Reaction Time | Expected Yield | Ref |
| Quinazoline (Unsubstituted) | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → 30 °C → RT | 10 - 12 h | ~87.4% | [8] |
| 4-Anilinoquinazoline | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → 5 °C | 1 - 3 h | 50.0 - 64.0% | [6] |
| N-(3-chloro-4-fluorophenyl)-7-fluoroquinazolin-4-amine | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → RT | 1.5 h | 95.2% | [2] |
| 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | Fuming HNO₃ / Conc. H₂SO₄ | 0 °C → RT | 4.0 h | 49.7% | [9] |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process checks (temperature monitoring, pH validation) are embedded to ensure the integrity of the reaction.
Step 1: Preparation of the Acidic Substrate Bath
-
Equip a clean, oven-dried 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.
-
Add concentrated H₂SO₄ (typically 3-4 mL per mmol of substrate) to the flask.
-
Submerge the flask in an ice-salt bath and cool the acid to 0–5 °C.
-
Self-Validation: Do not proceed until the internal temperature stabilizes below 5 °C.
Step 2: Substrate Dissolution
-
Slowly add the quinazolin-4-amine substrate to the chilled H₂SO₄ in small portions under vigorous stirring.
-
Causality: Gradual addition prevents localized exothermic spikes that could lead to substrate decomposition. The solution will typically turn pale yellow to amber as protonation occurs.
Step 3: Generation and Addition of the Nitrating Mixture
-
In a separate, pre-chilled flask, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.1 to 1.5 equivalents) to a small volume of concentrated H₂SO₄ (1:1 v/v ratio).
-
Transfer this mixture to the addition funnel.
-
Add the nitrating mixture dropwise to the substrate solution, strictly maintaining the internal temperature between 0 °C and 5 °C.
-
Causality: Nitronium ion attack is highly exothermic. Exceeding 5 °C during addition promotes di-nitration (e.g., at C6 and C8) and oxidative cleavage of the ring[7].
Step 4: Incubation and Reaction Monitoring
-
Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature (RT).
-
Stir at RT for 1.5 to 4 hours (refer to the quantitative data table for substrate-specific times).
-
Self-Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and spot against the starting material.
Step 5: Quenching and Product Isolation
-
Pour the completed reaction mixture slowly over a large excess of crushed ice (approx. 10x the volume of the acid) under vigorous stirring.
-
Causality: Rapid dilution in ice quenches the nitronium ions and precipitates the crude product as a sulfate salt.
-
Slowly add saturated aqueous NaHCO₃ (or 10% NaOH for larger scales) until the aqueous phase reaches a pH of 7.5–8.0.
-
Self-Validation: The free base of 6-nitroquinazolin-4-amine is highly insoluble in neutral aqueous media. A distinct, heavy precipitate (usually yellow/orange) will form upon reaching the correct pH[7].
-
Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual inorganic salts, and dry under a vacuum at 50 °C.
-
Purify the crude solid via recrystallization from ethanol or column chromatography if necessary[9].
Step-by-step experimental workflow for synthesizing 6-nitroquinazolin-4-amine.
References
-
[6] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC / NIH. Available at:[Link]
-
[4] Product Class 13: Quinazolines. Thieme Connect. Available at:[Link]
-
[1] Dacomitinib - New Drug Approvals. New Drug Approvals. Available at:[Link]
-
[2] Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at:[Link]
-
[9] Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4-One using Various Nitration Agents. ResearchGate. Available at:[Link]
-
[8] Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. National University of Uzbekistan. Available at:[Link]
-
[3] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC / NIH. Available at:[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 6-Chloro-2,4-dimethylquinazoline | Benchchem [benchchem.com]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. my.nuu.uz [my.nuu.uz]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Nitroquinazolin-4-amine Derivatives
Executive Summary
The quinazoline pharmacophore, particularly the 6-nitroquinazolin-4-amine scaffold, represents a critical structural motif in oncology drug discovery, serving as a precursor to potent EGFR (Epidermal Growth Factor Receptor) inhibitors like Gefitinib and Erlotinib. Traditional thermal synthesis of these derivatives via nucleophilic aromatic substitution (
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times to under 20 minutes while increasing purity and yield (>85%). This guide covers the mechanistic basis, step-by-step protocols, and safety considerations for generating libraries of 6-nitroquinazolin-4-amine derivatives.
Scientific Foundation & Mechanism
The Chemical Basis: Activated
The synthesis relies on the nucleophilic displacement of a leaving group (chlorine) at the C4 position by a primary or secondary amine.
-
Electronic Activation: The nitro group (
) at the C6 position is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly decreases electron density at the C4 center. -
Reactivity Enhancement: This electronic deficiency makes the C4-chlorine bond highly susceptible to nucleophilic attack, stabilizing the Meisenheimer complex intermediate.
-
Microwave Effect: Microwave irradiation provides rapid, uniform volumetric heating. Isopropanol (
-PrOH), used here as the solvent, has a high loss tangent ( ), allowing it to couple efficiently with the microwave field to reach activation energy barriers almost instantaneously.
Synthetic Workflow
The following diagram illustrates the complete pathway from the commercially available 5-nitroanthranilic acid to the final amine library.
Figure 1: Synthetic workflow for 6-nitroquinazolin-4-amine derivatives. Note the distinction between the conventional chlorination step (safety) and the microwave-assisted library generation.
Materials & Equipment
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control up to 20 bar.
-
Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
-
Magnetic Stirring: High-speed stir bars (cross-shaped preferred for slurry handling).
Reagents
-
Substrate: 4-Chloro-6-nitroquinazoline (Prepared via Protocol A).
-
Nucleophiles: Various primary/secondary amines (Aniline, Morpholine, Piperazine, etc.).
-
Solvent: Isopropanol (2-Propanol), HPLC Grade. Rationale: Green solvent, excellent microwave absorber, facilitates product precipitation.
-
Base: Triethylamine (
) or DIPEA (optional, to scavenge HCl).
Experimental Protocols
Protocol A: Preparation of Starting Material (Safety Critical)
Note: While microwave chlorination is possible, conventional heating is recommended for the chlorination step using
-
Cyclization: Reflux 5-nitroanthranilic acid (10 mmol) in formamide (15 mL) for 4 hours (or MW 150°C for 20 min in an open vessel system) to obtain 6-nitroquinazolin-4(3H)-one.
-
Chlorination: Suspend 6-nitroquinazolin-4(3H)-one (5 mmol) in
(10 mL). Add a catalytic amount of DMF (3 drops). -
Reflux: Heat at 105°C (oil bath) for 2-3 hours until the solution becomes clear.
-
Workup: Cool and pour slowly onto crushed ice/water with vigorous stirring. Filter the yellow precipitate (4-Chloro-6-nitroquinazoline), wash with cold water, and dry under vacuum. Handle with care: Potent skin sensitizer.
Protocol B: Microwave-Assisted Library Generation ( )
This is the core high-throughput protocol for generating derivatives.
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, add:
-
4-Chloro-6-nitroquinazoline (210 mg, 1.0 mmol)
-
Target Amine (1.1 mmol, 1.1 equiv)
-
Isopropanol (3.0 mL)
-
Optional:
(1.2 mmol) if the amine is a salt or non-nucleophilic.
-
-
Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar.
-
Irradiation Parameters:
-
Temperature: 100°C
-
Time: 15 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
Pre-stir: 30 seconds (to ensure slurry homogeneity)
-
-
Cooling: Use compressed air cooling (PowerMAX™ or equivalent) to rapidly drop temperature to <50°C.
-
Isolation:
-
The product typically precipitates out of isopropanol upon cooling.
-
Filter the solid.
-
Wash with cold isopropanol (
) followed by diethyl ether ( ). -
Yield: Typically 85–95%.
-
Data Analysis & Optimization
Comparison: Microwave vs. Conventional
The following data highlights the efficiency gains when synthesizing N-phenyl-6-nitroquinazolin-4-amine (Aniline derivative).
| Parameter | Conventional Reflux | Microwave Assisted | Improvement |
| Solvent | Isopropanol / Dioxane | Isopropanol | Green Compliance |
| Temperature | 82°C (Reflux) | 100°C (Pressurized) | Kinetic Boost |
| Reaction Time | 12 Hours | 15 Minutes | 48x Faster |
| Yield | 65 - 72% | 92% | +20% |
| Purification | Column Chromatography often required | Simple Filtration | Workflow Efficiency |
Optimization Logic (Troubleshooting)
-
Low Yield / Incomplete Conversion:
-
Cause: Poor solubility of the amine.
-
Fix: Switch solvent to Ethanol or Acetonitrile. Isopropanol is preferred for precipitation, but solubility is key for reaction kinetics.
-
Fix: Increase Temperature to 120°C. (Do not exceed 140°C to avoid nitro-group degradation).
-
-
Pressure Errors:
-
Cause: Volatile amines (e.g., methylamine) generating high vapor pressure.
-
Fix: Reduce fill volume to increase headspace or use a lower temperature (80°C) with extended time (30 min).
-
References
-
Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: National Institutes of Health (PMC). Context: Validates the use of 2-propanol and microwave irradiation for 4-aminoquinazoline synthesis with yields >85%. URL:[Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. Context: Comprehensive review of Niementowski synthesis and subsequent functionalization under MW conditions. URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry. Context: Details the
mechanism and optimization of the chlorination/amination sequence. URL:[Link] -
Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules). Context: Provides theoretical grounding (DFT calculations) on why the C4 position is electronically favored for substitution over C2. URL:[Link]
Reaction conditions for coupling 6-Nitroquinazolin-4-amine with anilines
Application Note: Optimized Synthesis of N-Aryl-6-nitroquinazolin-4-amines via SNAr Coupling
Executive Summary
The N-aryl-quinazolin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) [1]. The synthesis of these critical intermediates is canonically achieved via the nucleophilic aromatic substitution (SNAr) coupling of 4-chloro-6-nitroquinazoline with substituted anilines [2]. This Application Note details a robust, field-proven protocol for this reaction, emphasizing mechanistic causality, solvent optimization, and self-validating isolation techniques designed for drug development professionals.
Mechanistic Rationale & Causality
The coupling of 4-chloro-6-nitroquinazoline with anilines is driven by the highly electron-deficient nature of the quinazoline ring. The electronegative nitrogen atoms in the pyrimidine ring, combined with the strong electron-withdrawing effect of the nitro group at the 6-position, significantly lower the lowest unoccupied molecular orbital (LUMO) energy. This renders the C4 position highly susceptible to nucleophilic attack by the amino group of the aniline.
The Isopropanol Advantage: While SNAr reactions are traditionally performed in polar aprotic solvents (e.g., DMF, NMP) with an external base (like DIPEA) to neutralize the generated HCl, this specific coupling is optimally performed in a protic solvent like isopropanol (iPrOH) without an external base [3].
-
Autocatalysis: The initial trace formation of HCl protonates the quinazoline N1/N3 nitrogens, further increasing the electrophilicity of the C4 position and accelerating the reaction.
-
Le Chatelier’s Principle: The resulting N-aryl-6-nitroquinazolin-4-amine product is basic and immediately forms a hydrochloride salt. In iPrOH, this salt is insoluble and precipitates out of the hot reaction mixture. This precipitation drives the reaction to completion and prevents over-reaction or degradation.
Caption: Chemical workflow for the SNAr coupling of 4-chloro-6-nitroquinazoline with anilines.
Quantitative Data & Solvent Optimization
The choice of solvent dictates both the yield and the purity profile of the final compound. The table below summarizes the optimization data, demonstrating why iPrOH is the industry standard for this specific transformation.
| Solvent | Temperature (°C) | Additive | Reaction Time (h) | Yield (%) | Mechanistic Observation |
| Isopropanol (iPrOH) | 80-85 (Reflux) | None | 2 - 4 | 85 - 95 | Rapid precipitation of pure HCl salt; self-purifying. |
| Ethanol (EtOH) | 78 (Reflux) | None | 4 - 6 | 70 - 80 | Partial precipitation; lower yield due to higher product solubility. |
| DMF | 100 | DIPEA (1.5 eq) | 12 - 16 | 60 - 70 | No precipitation; requires complex aqueous workup and chromatography. |
| Toluene | 110 (Reflux) | None | 24 | < 30 | Poor solubility of starting materials; sluggish kinetics. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. If the mechanistic parameters are correct, the physical state of the reaction will provide real-time feedback to the scientist.
Step 1: Reagent Preparation Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloro-6-nitroquinazoline (1.0 equiv) and the substituted aniline (1.05 - 1.10 equiv). Causality: A slight excess of aniline ensures complete consumption of the quinazoline electrophile. Unreacted quinazoline can hydrolyze to the difficult-to-remove quinazolin-4-one during workup, ruining the purity profile.
Step 2: Solvent Addition Add anhydrous isopropanol (iPrOH) to achieve a concentration of approximately 0.2 - 0.3 M with respect to the quinazoline. Causality: This concentration strikes the optimal balance between maintaining the solubility of the starting materials at reflux and ensuring the supersaturation of the product salt.
Step 3: Reflux and Autocatalysis Heat the reaction mixture to 80–85 °C (reflux) under an inert atmosphere (N2 or Ar). Causality: The initial heating overcomes the activation energy barrier. As the first molecules of product form, the liberated HCl initiates the autocatalytic cycle, significantly increasing the electrophilicity of the remaining starting material.
Step 4: Self-Validating Monitoring Monitor the reaction visually and via TLC (Eluent: 1:1 EtOAc/Hexane). Causality (The Visual Cue): Within 30 to 60 minutes, the clear/hazy yellow solution will transition into a thick, bright yellow or orange suspension as the N-aryl-6-nitroquinazolin-4-amine hydrochloride salt precipitates. TLC will confirm the disappearance of the highly mobile 4-chloro-6-nitroquinazoline spot, while the product remains at the baseline due to its salt form.
Step 5: Isolation and Washing Cool the reaction mixture to room temperature, then further cool in an ice bath (0–5 °C) for 30 minutes. Filter the precipitate under vacuum. Wash the filter cake sequentially with cold iPrOH and diethyl ether. Causality: Cold iPrOH removes unreacted aniline and trace impurities without dissolving the product salt. Diethyl ether facilitates rapid drying and removes any residual lipophilic byproducts. The resulting solid is typically >98% pure and ready for subsequent nitro-group reduction.
Biological Relevance in Drug Development
Understanding the downstream application of these molecules is critical for drug development professionals. The N-aryl-quinazolin-4-amine core mimics the adenine ring of ATP. By synthesizing these derivatives, researchers create competitive inhibitors that lodge into the ATP-binding pocket of the EGFR intracellular tyrosine kinase domain, halting oncogenic signaling.
Caption: Mechanism of action for quinazoline-based EGFR inhibitors blocking downstream signaling.
References
-
Kossakowski, K., et al. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]
-
Zeng, et al. "High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine." Molbank, 2025.[Link]
- Barker, A. J. "Quinazoline derivatives.
Application Note: Thin Layer Chromatography (TLC) Solvent Systems and Methodologies for Nitroquinazoline Derivatives
Introduction & Mechanistic Rationale
Nitroquinazolines are highly versatile heterocyclic intermediates heavily utilized in the synthesis of biologically active compounds, including EGFR inhibitors, antimalarials, and antichagasic agents. However, analyzing these compounds via normal-phase Thin Layer Chromatography (TLC) presents unique chromatographic challenges due to their complex electronic properties.
As an Application Scientist, it is critical to understand the causality behind solvent selection rather than relying on trial and error. The quinazoline core contains two basic nitrogen atoms that readily interact with the acidic silanol groups (-SiOH) of standard silica gel. The introduction of a nitro group (e.g., at the 6-position) exerts a strong electron-withdrawing effect, significantly increasing the molecule's overall dipole moment and altering the pKa of the ring nitrogens.
During standard normal-phase chromatography, this dual nature—a highly polar substituent combined with basic ring nitrogens—frequently results in severe band broadening (streaking or tailing)1[1]. To resolve this, solvent systems must be engineered to competitively bind silanol sites, ensuring the nitroquinazoline partitions purely based on its inherent polarity rather than ionic interactions.
TLC Method Development Workflow
The following decision matrix illustrates the logical progression for developing an optimal TLC solvent system based on the specific functional groups attached to the nitroquinazoline core.
TLC Method Development Workflow for Nitroquinazolines.
Quantitative Data: Optimized Solvent Systems
The table below synthesizes field-proven solvent systems for various nitroquinazoline classes. The choice of solvent directly correlates to the compound's hydrogen-bonding capacity and basicity.
| Compound Class | Specific Derivative | Optimized Solvent System (v/v) | Expected Rf | Visualization |
| Quinazolinones | 7-Chloroquinazolin-4(3H)-one | Dichloromethane / Methanol (9:1) | ~0.60 | UV 254 nm |
| Tosyl-derivatives | 6-Nitro-7-tosylquinazolin-4(3H)-one | n-Hexane / Ethyl Acetate (1:3) | ~0.23 | UV 254 nm |
| Diamino-derivatives | 2,4-Diamino-6-nitroquinazoline | CHCl₃ / CH₃OH / NH₄OH (5:2:0.1) | ~0.42 - 0.46 | UV 254 nm / Ninhydrin |
| Triamine-derivatives | Quinazoline-2,4,6-triamine | Chloroform / Ethyl Acetate (7:3) | ~0.39 | UV 254 nm |
Data synthesized from established synthetic methodologies2[2],3[3],4[4], and5[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure contains internal checks that immediately confirm whether the chromatographic run is reliable, eliminating false positives caused by matrix effects or degradation.
Protocol A: Mobile Phase Preparation & Co-Spotting (Matrix Validation)
When monitoring the synthesis of nitroquinazolines, the crude reaction mixture often contains strong acids (e.g., sulfuric acid from nitration) or salts. These matrix components can locally alter the pH of the silica plate, drastically shifting the Rf value and leading to misidentification.
-
Plate Selection: Use 0.2 mm precoated silica gel 60 F254 plates. The F254 fluorescent indicator is mandatory because the highly conjugated quinazoline ring strongly quenches UV light at 254 nm, rendering the compounds visible as dark spots against a green background6[6].
-
Chamber Saturation: Line the TLC chamber with filter paper and add the optimized solvent system.
-
Self-Validation Check: Wait 10 minutes. If the solvent front on the filter paper has not reached the top of the chamber, saturation is incomplete. Running the plate now will cause solvent evaporation from the plate face, leading to concave solvent fronts and non-reproducible Rf values.
-
-
Co-Spotting Application: Draw a baseline 1.5 cm from the bottom. Apply three distinct spots:
-
Lane 1: Pure Starting Material (SM).
-
Lane 2: Co-spot (SM + Crude Reaction Mixture superimposed).
-
Lane 3: Crude Reaction Mixture (RM).
-
Self-Validation Check: After elution, examine Lane 2. If the SM spot in Lane 2 is vertically shifted or distorted (e.g., dumbbell-shaped) compared to Lane 1, a matrix effect is occurring. The crude RM must be neutralized and extracted (e.g., with dichloromethane) before a valid TLC can be performed.
-
Protocol B: 2D-TLC for On-Column Stability Validation
Certain reactive intermediates, such as 4-chloro-6-nitroquinazoline, are highly sensitive to moisture and can hydrolyze back to the quinazolinone directly on the acidic silica gel surface. Standard 1D-TLC cannot differentiate between an impure sample and a sample that is degrading during the run.
-
Spotting: Apply a single spot of the purified nitroquinazoline derivative in the bottom-left corner of a square TLC plate (2 cm from both edges).
-
First Elution: Place the plate in the chamber and elute with the chosen solvent system (e.g., Hexane/EtOAc 3:1) until the solvent front is 1 cm from the top.
-
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.
-
Second Elution: Rotate the plate exactly 90 degrees so that the newly separated spots now form the baseline. Place the plate back into the same solvent system and elute again.
-
Visualization & Validation: Visualize under UV 254 nm.
-
Self-Validation Check: Draw a diagonal line from the origin to the final solvent front intersection. If the compound is stable, all spots will lie perfectly on this diagonal axis. If any spots fall below the diagonal, it proves the compound is actively degrading on the silica matrix. In this scenario, you must switch to a less acidic stationary phase (e.g., Alumina) or use a faster, more polar solvent system to minimize column residence time.
-
Protocol C: Amine Visualization via Ninhydrin
For derivatives like 2,4-diamino-6-nitroquinazoline, UV quenching alone is insufficient to distinguish the target product from non-aminated byproducts.
-
Elution: Elute the plate using the basic modifier system (CHCl₃/CH₃OH/NH₄OH 5:2:0.1)4[4].
-
Evaporation: Thoroughly dry the plate to remove all traces of NH₄OH, as residual ammonia will cause a false-positive background stain.
-
Staining: Dip the plate into a 0.2% Ninhydrin solution in ethanol.
-
Heating: Heat the plate uniformly with a heat gun (approx. 110°C) until distinct colored spots appear. Primary amines will yield a deep purple/blue color, confirming the successful amination of the quinazoline core.
References
-
Title : Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC Source : nih.gov URL : [Link]
-
Title : N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase | Journal of Medicinal Chemistry Source : acs.org URL :[Link]
-
Title : Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI Source : mdpi.com URL : [Link]
-
Title : 6-Nitro-7-tosylquinazolin-4(3H)-one - MDPI Source : mdpi.com URL :[Link]
-
Title : Synthesis And Biological Evaluation of Some New Quinazoline Derivatives Source : veterinaria.org URL : [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-Nitroquinazolin-4-amine
Case ID: SOL-QNZ-06 Subject: Preventing precipitation of 6-Nitroquinazolin-4-amine in cell culture media Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary & Mechanism of Failure
The Problem: Users frequently report that 6-Nitroquinazolin-4-amine precipitates ("crashes out") immediately upon adding a concentrated DMSO stock to cell culture media.
The Science (Why this happens):
6-Nitroquinazolin-4-amine possesses a planar, aromatic bicyclic core with a nitro group. While the nitro group adds polarity, the molecule has high lattice energy (indicated by a melting point >175°C) [1].[1] The flat structure encourages strong
When you dilute a DMSO stock into aqueous media (pH 7.4), the solvent environment changes drastically. The water molecules form a hydrogen-bond network that excludes the hydrophobic quinazoline molecules. Because the quinazoline molecules attract each other (stacking) more strongly than they attract water, they re-aggregate and precipitate. This is a thermodynamic inevitability unless specific kinetic barriers or solubilizing agents are introduced.
Solubilization Decision Tree
Before proceeding, determine the correct protocol based on your assay sensitivity and compound concentration requirements.[2]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration needs and observed precipitation.
Protocol A: The "Intermediate Dilution" Method (Standard)
Best for: Concentrations <10 µM; Short-term assays. Concept: Avoids the "solvent shock" of dropping 100% DMSO directly into water.
Reagents
-
Stock Solvent: Anhydrous DMSO (Cell Culture Grade).
-
Intermediate Buffer: PBS or Serum-Free Media (Pre-warmed to 37°C).
Step-by-Step Procedure
-
Prepare Master Stock: Dissolve 6-Nitroquinazolin-4-amine in DMSO to 10 mM . Vortex until completely clear.
-
Critical: If the solution is cloudy, sonicate at 40°C for 5 minutes.
-
-
Create "100x" Intermediate:
-
Do NOT add the 10 mM stock directly to the cell plate.[3]
-
Instead, dilute the 10 mM stock 1:10 into 100% DMSO first (creating a 1 mM sub-stock).
-
Then, dilute this sub-stock 1:10 into pre-warmed media (rapidly vortexing during addition). This creates a 100 µM solution with 10% DMSO.
-
-
Final Dosing:
-
Add the intermediate solution to your cell culture wells to achieve the final concentration.
-
Example: To get 10 µM, dilute the intermediate 1:10 into the wells.
-
Final DMSO content: 1.0%.[4] (Ensure your vehicle control matches this).
-
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: Concentrations >10 µM; Long-term assays; Sensitive cells (Neurons/Stem Cells). Concept: Encapsulates the hydrophobic drug inside a sugar ring, hiding it from the water [4].
Reagents
-
(2-Hydroxypropyl)-
-cyclodextrin (HP- -CD): Sigma H107 or equivalent. -
Vehicle: Sterile water or PBS.
Step-by-Step Procedure
-
Prepare Excipient Stock: Dissolve HP-
-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Compound Dissolution:
-
Weigh 6-Nitroquinazolin-4-amine powder.
-
Add the 20% HP-
-CD solution directly to the powder. -
Do not use DMSO.
-
-
Complexation:
-
Vortex vigorously for 10 minutes.
-
Place on a shaker/rotator at 37°C for 4–24 hours. The solution should turn clear as the drug enters the cyclodextrin cavity.
-
-
Application:
-
Use this aqueous complex directly in cell culture.
-
Note: HP-
-CD is non-toxic to most cells up to 1-2% final concentration [5].
-
Workflow Visualization: Serial Dilution vs. Direct Spike
Figure 2: Comparison of direct spiking (leading to failure) vs. the stepwise dilution method.
Solubility & Toxicity Data Tables
Table 1: Estimated Solubility Limits
Data derived from structural analogs and general quinazoline properties [1, 6].[2]
| Solvent | Solubility Limit (Est.) | Comment |
| DMSO | ~20–50 mg/mL | Excellent stock solvent. |
| Ethanol | < 5 mg/mL | Not recommended; evaporation issues. |
| Water/PBS | < 0.01 mg/mL | Practically insoluble.[5] |
| PBS + 20% HP- | ~2–5 mg/mL | Recommended for high-dose animal/cell work. |
Table 2: DMSO Tolerance by Cell Type [2, 3]
Always run a vehicle control.[2]
| Cell Type | Max DMSO (%) | Risk at >0.5% |
| Primary Neurons | 0.1% | Apoptosis, membrane damage. |
| Stem Cells (iPSC) | 0.1% | Differentiation bias. |
| HeLa / HEK293 | 0.5% - 1.0% | Generally tolerant short-term. |
| Macrophages | 0.25% | Activation/Inflammatory response. |
Frequently Asked Questions (FAQs)
Q: I see "needles" in my well under the microscope. Can I still use the data? A: No. The effective concentration of the drug is unknown because the solid crystals are not bioavailable. Furthermore, crystals can physically damage cell membranes (mechanical toxicity), leading to false positives in cell death assays.[2] Discard the experiment and switch to Protocol B (Cyclodextrin).
Q: Can I use acid to dissolve it? It's an amine. A: While the 4-amino group is basic (pKa ~4.0), you would need to drop the pH significantly (below pH 4) to protonate it fully for solubility [1]. This pH is lethal to cells. Therefore, pH adjustment is not a viable strategy for cell culture; you must rely on co-solvents or complexation.[2]
Q: My vehicle control (DMSO only) is killing my cells. A: You have exceeded the DMSO tolerance threshold.
-
Lower the final DMSO concentration to <0.1%.[3]
-
If you cannot lower the DMSO without the drug precipitating, you must use the Cyclodextrin method (Protocol B), which eliminates DMSO entirely.
References
-
PubChem. 6-Nitroquinazoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
Technical Support Center: Optimizing 6-Nitroquinazolin-4-amine Reduction
Subject: Troubleshooting Low Yields & Impurity Profiles in Quinazoline Nitro Reduction Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 6-nitroquinazolin-4-amine to 6-aminoquinazolin-4-amine presents a classic "heterocycle paradox": the nitro group is easy to reduce, but the quinazoline core is electronically sensitive and solubility-challenged.
Low yields in this specific reaction are rarely due to a lack of reducing power. They are almost exclusively caused by three factors:
-
Solubility-Limited Kinetics: The substrate is highly crystalline and poorly soluble in standard alcohols.
-
Chemoselectivity (Over-reduction): The pyrimidine ring (positions 3,4) is susceptible to hydrogenation, leading to 3,4-dihydroquinazolines.[1]
-
Work-up Losses: The product is an amphoteric poly-amine, easily lost to aqueous phases or trapped in metal oxide sludges.
This guide moves beyond standard textbook procedures to address these specific failure modes.
Part 1: Diagnostic Logic Flow
Before altering your protocol, identify your specific failure mode using the logic map below.
Figure 1: Diagnostic logic for categorizing yield loss in quinazoline reduction.
Part 2: Critical Troubleshooting Guides
Issue A: The Reaction is "Stuck" (Incomplete Conversion)
Symptoms: LC-MS shows significant starting material (SM) even after 24h. Adding more catalyst doesn't help. Root Cause: 6-Nitroquinazolin-4-amine has high lattice energy and poor solubility in MeOH/EtOH. If the SM is not in solution, it cannot interact with the heterogeneous catalyst (Pd/C). Furthermore, the free amine at position 4 can coordinate to Pd, poisoning the catalyst surface.
The Fix: Enhanced Solvent System & Transfer Hydrogenation Do not rely on simple H2 balloon pressure. Use a solvent system that breaks the crystal lattice.
| Parameter | Standard (Failing) Condition | Optimized Condition |
| Solvent | Methanol or Ethanol | 1:1 mixture of THF/Methanol or DMF (if washing is possible) |
| Temperature | RT | 45–50 °C (Do not exceed 60°C to avoid ring hydrolysis) |
| H2 Source | H2 Balloon | Ammonium Formate (5 eq) or Hydrazine Hydrate (Transfer Hydrogenation) |
Why Transfer Hydrogenation? Using Ammonium Formate or Hydrazine with Pd/C creates a high local concentration of active hydrogen species on the catalyst surface and often works faster than H2 gas for insoluble substrates [1].
Issue B: Impurities & Over-Reduction
Symptoms: LC-MS shows a mass of M-14 (hydroxylamino intermediate) or, more dangerously, M+4 (saturation of the C=N bond in the quinazoline ring). Root Cause: The quinazoline ring is electron-deficient. Under high H2 pressure or with highly active catalysts (like PtO2 or fresh Pd/C in acidic media), the 3,4-double bond reduces to form 3,4-dihydro-6-aminoquinazolin-4-amine .
The Fix: Switch to Iron/Acetic Acid (Béchamp Reduction) Chemical reduction using Iron (Fe) is chemically orthogonal to the quinazoline ring unsaturation. It will reduce the nitro group selectively without touching the aromatic ring [2].
Reaction Pathway Diagram:
Figure 2: Selectivity pathways. Iron reduction avoids the red "Over-reaction" path.
Issue C: The "Missing Product" (Work-up Losses)
Symptoms: Reaction shows 100% conversion on TLC, but after extraction, you recover <30% mass. Root Cause:
-
Amphoteric Nature: The product has basic amines (quinazoline N1, exocyclic amines) and can be water-soluble, especially at neutral/acidic pH.
-
Iron Sludge: If using Fe reduction, the product traps inside the voluminous iron oxide precipitates.
The Fix: The EDTA/Celite Protocol Never do a standard aqueous extraction for this compound. Use the "Dry Load" or "Chelation" method.
Part 3: Validated Experimental Protocols
Protocol 1: The Robust Iron Reduction (Recommended)
Best for: Avoiding over-reduction and handling gram-scale batches.
Step-by-Step:
-
Setup: In a round-bottom flask, suspend 6-nitroquinazolin-4-amine (1.0 eq) in Ethanol/Water (4:1 ratio) .
-
Note: The water is critical for electron transfer mechanisms on the iron surface.
-
-
Activation: Add Ammonium Chloride (3.0 eq) and Iron Powder (5.0 eq) .
-
Tip: Use fine mesh iron powder (325 mesh) for better surface area.
-
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.
-
Checkpoint: The reaction should turn from yellow suspension to a dark grey/black sludge. TLC (10% MeOH in DCM) should show the disappearance of the non-polar nitro spot within 2–4 hours.
-
-
The Critical Work-up (EDTA Method) [3]:
-
Do NOT filter yet. Add EDTA disodium salt (approx. 0.5 eq relative to Iron) and stir for 30 minutes. This complexes the iron and prevents product trapping.
-
Adjust pH to ~9-10 using saturated Na2CO3.
-
Add Ethyl Acetate (large volume) and filter the entire biphasic mixture through a Celite pad .
-
Wash the Celite cake copiously with hot Ethyl Acetate.
-
Isolation: Separate the organic layer. Re-extract the aqueous layer with n-Butanol if yield is low (n-BuOH is excellent for polar heterocycles).
Protocol 2: Catalytic Transfer Hydrogenation (Cleanest Profile)
Best for: Small scale (<500mg) or when metal waste must be minimized.
Step-by-Step:
-
Solvation: Dissolve substrate in THF:MeOH (1:1) . If cloudy, heat to 40°C.
-
Catalyst: Add 10% Pd/C (10 wt% loading) under Argon.
-
Reductant: Add Ammonium Formate (5.0 eq) in one portion.
-
Reaction: Heat to reflux for 1-3 hours.
-
Checkpoint: Evolution of CO2 gas (bubbling) indicates the reaction is proceeding.
-
-
Work-up: Filter hot through Celite to remove Pd/C. Concentrate filtrate.
-
Purification: The residue will contain ammonium formate salts. Triturate with cold water to remove salts, leaving the free amine product.
-
Part 4: FAQ – Specific User Scenarios
Q: My product is water-soluble. How do I get it out of the aqueous phase? A: Avoid water extractions entirely if possible. If you must extract from water, do not use Ethyl Acetate or DCM. Use n-Butanol or Chloroform/Isopropanol (3:1) . Alternatively, evaporate the water completely and use a Soxhlet extractor with Methanol to pull the product from the salts.
Q: Can I use SnCl2 (Stannous Chloride)? A: You can, but it is not recommended. SnCl2 requires highly acidic conditions which protonate the quinazoline nitrogens, making the product highly water-soluble and difficult to isolate from the tin emulsions. Iron/Ammonium Chloride is superior for work-up ease.
Q: The product turns purple/brown upon drying. Is it decomposing? A: Aromatic ortho/para-diamines (which this effectively is) are prone to air oxidation (formation of azo-dimers or quinone-imines). Store the product under Nitrogen/Argon in the dark. If the color change is rapid, you may have trace metal contamination catalyzing the oxidation.
References
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[5] Synthesis, 1988(02), 91-95.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.1: Reduction of Nitro Compounds to Amines).
-
ResearchGate Community Discussion. (2025). "Strategies for dealing with gelatinous rust byproduct in Iron reductions." Validated by multiple process chemists for nitro-heterocycle workup.
Sources
- 1. "The catalytic hydrogenation of quinazoline" by Kitchener Barrie Young [scholarsarchive.byu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Iron Salt Removal in Quinazoline-4,6-Diamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of quinazoline-4,6-diamine via the Béchamp reduction (Fe/HCl) of 6-nitroquinazolin-4-amine.
Isolating polar, nitrogen-rich heterocycles from iron reduction mixtures is notoriously difficult due to severe emulsion formation, product chelation, and filter-blinding sludge. This guide provides the mechanistic causality behind these issues and offers self-validating, step-by-step protocols to ensure high-purity product recovery.
Process Workflow: Iron Sludge Disruption & Product Isolation
Workflow for isolating quinazoline-4,6-diamine from iron sludge after Béchamp reduction.
Troubleshooting & FAQs
Q1: Why does my quinazoline-4,6-diamine product get trapped in the iron sludge during workup? Causality: The Béchamp reduction generates large volumes of iron oxides and hydroxides[1]. When you neutralize the acidic (HCl) reaction mixture to isolate the free base amine, Fe²⁺ and Fe³⁺ ions undergo olation, forming highly cross-linked, gelatinous polymeric iron hydroxides (Fe(OH)₂ / Fe(OH)₃). Quinazoline-4,6-diamine is a nitrogen-rich, polar molecule that acts as a strong multidentate ligand. It coordinates tightly with the transition metal centers and gets physically encapsulated within the gelatinous matrix as it precipitates out of solution.
Q2: How can I filter the neutralized reaction mixture without instantly clogging my Büchner funnel? Causality & Solution: Direct filtration of iron hydroxides blinds filter paper immediately because the amorphous polymers form an impermeable film. To prevent this, you must alter the physical matrix of the sludge. Action: Add diatomaceous earth (Celite) directly to the reaction mixture before filtration, and filter the mixture while hot (approx. 60–70 °C)[2]. The Celite particles disrupt the gelatinous polymer network, creating a porous, rigid filter cake. The heat simultaneously reduces the viscosity of the aqueous phase and increases the solubility of the diamine product, preventing it from crashing out into the cake.
Q3: My extracted organic product has a persistent red/brown tint. How do I remove this residual iron? Causality & Solution: A red/brown tint in your organic phase indicates that soluble iron-amine chelates have partitioned into the solvent. To break these complexes, you must introduce a competing ligand or precipitant that has a higher thermodynamic affinity for iron than your quinazoline product. Action: Wash the organic layer with an aqueous solution of Disodium EDTA. EDTA forms a highly water-soluble, stable hexadentate complex with Fe(III)[3], thermodynamically displacing the diamine and pulling the iron into the aqueous waste stream.
Q4: Are there alternative conditions to minimize sludge formation from the start? Causality & Solution: Yes. If standard Fe/HCl reduction yields unmanageable sludge, substitute the hydrochloric acid with ammonium chloride (Fe/NH₄Cl) in a methanol/water solvent system[4]. This milder reduction pathway generates a more granular, easily filterable iron oxide byproduct (often magnetite, Fe₃O₄) rather than a gelatinous hydroxide, significantly improving the recovery of sensitive quinazoline derivatives[4].
Validated Experimental Protocols
Protocol A: Matrix Disruption & Hot Celite Filtration (Standard Workup)
This protocol utilizes physical disruption to separate the product from the iron matrix.[2]
-
Quench & Basify: Cool the completed Fe/HCl reduction mixture to 50 °C. Slowly add saturated aqueous NaHCO₃ (or 2M NaOH for larger scales) until the pH reaches 8.0–9.0. Caution: Vigorous CO₂ evolution will occur if using NaHCO₃.
-
Matrix Disruption: Add Celite 545 directly to the neutralized mixture at a 1:1 weight ratio to the initial iron powder used. Stir vigorously for 15 minutes while heating to 60 °C.
-
Filtration: Prepare a Büchner funnel with a 1-inch pre-packed pad of Celite, wetted with hot water. Filter the hot reaction mixture under vacuum.
-
Cake Wash: Wash the filter cake thoroughly with hot ethyl acetate (EtOAc) or a methanol/dichloromethane mixture (1:9) to extract any residual product coordinated to the surface of the iron particles.
-
Phase Separation: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with EtOAc.
-
Self-Validation Check: Inspect the organic layer. If it is clear yellow or amber, proceed to drying. If it is muddy brown or reddish-orange, iron is still coordinated. Proceed immediately to Protocol B .
Protocol B: EDTA Chelation Wash (For Iron-Contaminated Organic Phases)
This protocol uses thermodynamic displacement to break iron-amine complexes.[3]
-
Prepare Chelator: Dissolve 0.1 M Disodium EDTA in deionized water. Adjust the pH to 8.0 using dilute NaOH (EDTA is most effective at chelating iron in slightly basic conditions).
-
Washing: Add the EDTA solution to the iron-contaminated organic extract in a 1:1 volume ratio.
-
Agitation: Shake vigorously in a separatory funnel for 5 minutes. Allow the phases to separate completely.
-
Self-Validation Check: The aqueous layer should turn deep yellow/red (indicating the successful formation of the water-soluble[Fe(EDTA)]⁻ complex), while the organic layer will visibly lighten.
-
Iteration: Repeat the EDTA wash until the discarded aqueous layer remains completely colorless.
-
Isolation: Wash the purified organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure quinazoline-4,6-diamine.
Performance Data: Comparison of Iron Removal Strategies
The following table summarizes the quantitative efficiency of various workup strategies when applied to a 1-liter scale Béchamp reduction of 6-nitroquinazolin-4-amine.
| Workup Strategy | Typical Yield Recovery | Residual Iron (ppm) | Filtration Time (1L scale) | Primary Mechanism of Action |
| Direct Basification & Filtration | 40 - 50% | > 500 ppm | > 2 hours (Clogs) | Iron hydroxide precipitation |
| Hot Celite Filtration + NaHCO₃ | 70 - 80% | 50 - 100 ppm | ~ 30 mins | Physical matrix trapping of sludge |
| EDTA Chelation Wash | 85 - 90% | < 10 ppm | ~ 45 mins | Thermodynamic displacement of amine |
| Fe/NH₄Cl Alternative Reduction | 80 - 95% | < 15 ppm | ~ 20 mins | Formation of granular Fe₃O₄ |
References
- Title: EP0817775B1 - Quinazoline derivatives. Source: Google Patents.
-
Title: How to separate Fe (Iron) and HCl (Hydrochloric Acid)? Is there any catalyst available?. Source: ResearchGate. URL: [Link]
-
Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Source: MDPI. URL: [Link]
Sources
Preventing hydrolysis of chloro-substituted 6-nitroquinazoline intermediates
Technical Support Center: Quinazoline Intermediate Handling Ticket ID: #QNZ-6N-CL-001 Subject: Preventing Hydrolysis of 4-Chloro-6-Nitroquinazoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 4-chloro-6-nitroquinazoline . This intermediate is notoriously moisture-sensitive due to the synergistic electron-withdrawing effects of the pyrimidine ring and the 6-nitro group . This combination renders the C4-position highly electrophilic, making it susceptible to rapid nucleophilic attack by water (hydrolysis) to revert to the thermodynamically stable 6-nitroquinazolin-4(3H)-one .
This guide provides a self-validating workflow to minimize hydrolysis during synthesis, workup, and storage.
Part 1: The Mechanistic Failure Point
To prevent hydrolysis, you must understand the competition between your desired nucleophile (amine) and the impurity (water).
Visual 1: Competitive Pathways at the C4 Position The following diagram illustrates why acid catalysis (generated during improper quenching) accelerates the reversion to the starting material.
Caption: Figure 1. The "Autocatalytic Loop" of hydrolysis. The HCl byproduct generated during hydrolysis protonates the quinazoline N1/N3, making C4 even more electrophilic and accelerating further hydrolysis.
Part 2: Validated Synthesis & Workup Protocol
Objective: Isolate 4-chloro-6-nitroquinazoline with <5% hydrolysis.
Phase A: Chlorination (The Easy Part)
-
Reagents: 6-nitroquinazolin-4(3H)-one (1.0 eq),
(10-15 eq), or DIPEA (1.0-2.0 eq) as a catalyst/acid scavenger. -
Condition: Reflux (approx. 105°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The chloride is usually less polar (higher
) than the starting material.
Phase B: The "Reverse Quench" (The Critical Part)
Most failures occur here. Never add water directly to the hot reaction mixture.
| Step | Action | Technical Rationale |
| 1 | Evaporate | Remove excess |
| 2 | Prepare Quench | Prepare a slurry of Ice + |
| 3 | Reverse Addition | Dissolve the residue in minimal DCM or Toluene. Drop this organic solution slowly into the rapidly stirring Ice/Base slurry. |
| 4 | Fast Separation | Stir for only 10-15 mins to destroy residual phosphoryl species. Extract immediately into DCM. |
| 5 | Drying | Dry organic layer over anhydrous |
Part 3: Troubleshooting & FAQs
Q1: My product precipitates as a white solid during the quench. Is this my product?
-
Diagnosis: Likely No . The chloro-intermediate is soluble in DCM/Ethyl Acetate. A white precipitate that is insoluble in organics is almost certainly the hydrolyzed starting material (6-nitroquinazolin-4(3H)-one).
-
Root Cause: The quench was too hot or too acidic.
-
Solution: Check the pH of your aqueous layer. If it is acidic (pH < 7), you did not use enough base. Repeat synthesis with a larger volume of saturated
.
Q2: The TLC looked good, but after rotovap, the NMR shows 50% starting material.
-
Diagnosis: "On-strip hydrolysis."
-
Root Cause: The organic layer was not dry enough. As you remove the solvent, the concentration of residual water relative to the product increases, and the heat of the water bath drives the hydrolysis.
-
Solution: Use fresh
and ensure the solution is crystal clear before evaporation. Keep the water bath temperature < 40°C.
Q3: Can I skip the isolation?
-
Diagnosis: Yes, this is often the preferred industrial method ("Telescoping").
-
Protocol:
-
Evaporate
(with toluene azeotrope). -
Redissolve residue in anhydrous THF or Dioxane.
-
Add your amine nucleophile and a base (DIPEA) directly to this solution.
-
Why it works: You eliminate the water exposure step entirely [4].
-
Part 4: Decision Tree Workflow
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Decision matrix for handling the chloro-quinazoline intermediate. The "Telescope" (One-Pot) path is statistically safer for yield preservation.
References
-
Li, X., et al. (2012).[1] "Prevention of Exothermic Runaway in the Quenching of Vilsmeier Reagents." Organic Process Research & Development, 16(11), 1727–1731. Link
-
Das, A. (2021).[2] "Best method of quenching reaction mixture for POCl3 Chlorination." ResearchGate Q&A. Link
-
Wintner, J., et al. (2011). "POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism." Journal of Organic Chemistry, 76(15), 6245. Link
-
Bhatia, P., et al. (2020).[3] "Development and Optimization of a Novel Synthetic Route for Quinazoline-2,4-diamine." ACS Omega, 5(22), 13245–13252. Link
-
Sigma-Aldrich. (2024). "Product Specification: 4-Chloro-6-nitroquinazoline (CAS 19815-16-8)."[4][5][6] Merck KGaA. Link
Sources
Quinazoline Nitration Support Center: Temperature Optimization & Byproduct Mitigation
Welcome to the Technical Support Center for quinazoline functionalization. As application scientists and drug development professionals, we frequently encounter challenges with over-nitration and poor regioselectivity during the synthesis of nitroquinazolines. This guide provides a self-validating system to control reaction thermodynamics, ensuring high-yield mono-nitration while suppressing unwanted di-nitrated byproducts.
Mechanistic Overview: The Causality of Over-Nitration
Nitration of the quinazoline core proceeds via an 1 reaction[1]. Under strongly acidic mixed-acid conditions, the quinazoline ring is protonated, directing the highly electrophilic nitronium ion (NO₂⁺) to the carbocyclic ring. The established order of reactivity favors positions 8 > 6 > 5 > 7 > 4 > 2 , making the 6-nitro and 8-nitro isomers the primary kinetic products[2].
Once the first nitro group (a strong electron-withdrawing group) is installed, the ring becomes deactivated. However, if the thermal energy in the system exceeds the activation threshold (typically > 10 °C), the NO₂⁺ ion can overcome this deactivation, leading to a secondary nitration event[1]. Reversing this over-nitration is not practically feasible ; therefore, strict thermodynamic control during the forward reaction is the only viable strategy to avoid byproduct formation[1].
Standard Operating Procedure: Controlled Mono-Nitration
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Step 1: Acidic Solvation Cool concentrated sulfuric acid (H₂SO₄) in an ice bath to 0 °C. Slowly dissolve the quinazoline precursor into the cooled H₂SO₄ under continuous stirring.
-
Causality: Quinazoline must be fully protonated to direct the incoming electrophile away from the pyrimidine ring. Dissolution is highly exothermic; pre-cooling prevents premature substrate degradation.
Step 2: Nitronium Ion Generation In a separate flask, prepare a pre-cooled mixture of (HNO₃, 1.05–1.1 equivalents) and concentrated H₂SO₄.
-
Causality: Fuming HNO₃ is required to generate a high concentration of the active NO₂⁺ species without introducing excess water, which would dilute the acid and reduce electrophilicity[1].
Step 3: Electrophilic Addition Add the nitrating mixture dropwise to the quinazoline solution via a dropping funnel. The internal temperature must be strictly maintained between 0 °C and 5 °C.
-
Causality: The nitration of the quinazoline ring is highly exothermic. Failure to dissipate heat leads to localized temperature spikes, lowering the activation energy barrier for secondary nitration and generating di-nitrated byproducts[1].
-
Validation Checkpoint: Monitor the internal thermometer continuously. If the temperature spikes above 5 °C, halt the addition immediately until the ice bath restores the baseline temperature.
Step 4: Propagation and Monitoring Stir the reaction mixture at 0–5 °C for 1–2 hours. Monitor the reaction progress via1 using a 1:1 ethyl acetate/hexane eluent[1].
-
Validation Checkpoint: The reaction is complete when the starting material spot is consumed and a dominant mono-nitrated product spot appears. Prolonged reaction times invite secondary nitration[1].
Step 5: Quenching and Recovery Carefully pour the reaction mixture onto with vigorous stirring to precipitate the product. Neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO₃) and extract using dichloromethane (CH₂Cl₂).
-
Causality: Rapid quenching on ice instantly drops the temperature and dilutes the acid, terminating the reaction kinetics and trapping the kinetic mono-nitrated product.
Process Visualization: Temperature Control Workflow
Workflow for quinazoline nitration highlighting critical temperature control points.
Quantitative Data: Thermodynamic Impact on Yield
The following table summarizes the causal relationship between reaction parameters and byproduct formation during quinazoline nitration:
| Reaction Temperature | HNO₃ Equivalents | Mono-nitrated Yield (6- & 8-nitro) | Di-nitrated Byproduct Yield | Mechanistic Observation |
| -10 °C to 0 °C | 1.05 - 1.1 eq | > 85% | < 2% | Optimal thermodynamic control; highly selective mono-nitration. |
| 0 °C to 5 °C | 1.1 eq | ~ 80% | ~ 5% | Standard protocol; excellent balance of reaction rate and selectivity. |
| 15 °C to 20 °C | 1.1 eq | < 60% | > 25% | Exothermic runaway risk; thermal energy overcomes deactivation barrier. |
| 0 °C to 5 °C | 2.0 eq | < 40% | > 50% | Excess nitronium ions drive secondary nitration regardless of temperature. |
Troubleshooting & FAQs
Q: I am observing a high yield of di-nitrated byproducts despite using an ice bath. What is going wrong? A: You are likely experiencing localized heating due to adding the nitrating agent too rapidly, or you are using an excess of fuming nitric acid. Ensure you are using a strict stoichiometric ratio (1.05–1.1 equivalents)[1]. If the problem persists, lower the global reaction temperature to -10 °C using a salt-ice bath[1].
Q: How do electron-donating groups (EDGs) on the quinazoline ring alter the protocol? A: Substituents significantly influence regioselectivity and reaction rates. EDGs (such as alkyl, alkoxy, or amino groups) strongly activate the ring, making it hyper-reactive[1]. For these substrates, the standard fuming HNO₃/H₂SO₄ mixed acid is too harsh and will cause immediate over-nitration. You must switch to a milder nitrating agent—such as nitric acid in acetic anhydride—and carefully monitor the reaction at sub-zero temperatures[1].
Q: My quinazoline substrate has electron-withdrawing groups (EWGs) and is not reacting at 0 °C. Should I increase the temperature? A: Yes, but cautiously. EWGs (like cyano or existing nitro groups) deactivate the ring, increasing the activation energy required for electrophilic attack[1]. If TLC shows unreacted starting material after 2 hours at 0 °C, you may gradually allow the reaction to warm to room temperature (15–20 °C) only after the complete addition of the nitrating agent[1].
Q: Can I reverse an over-nitration event to recover the mono-nitrated product? A: No. Electrophilic aromatic nitration forms a highly stable C-N bond. Reversing nitration is not a practical or efficient process[1]. Your focus must remain entirely on optimizing the forward reaction parameters to favor mono-nitration.
References
- detailed synthesis protocol for 6-Nitroquinazoline - Benchchem Benchchem
- how to avoid over-nitration in quinazoline synthesis - Benchchem Benchchem
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC N
Sources
Separation of 6-Nitroquinazolin-4-amine from 8-nitro isomer
Topic: Separation of 6-Nitroquinazolin-4-amine from 8-nitro isomer
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the challenging separation of 6-nitroquinazolin-4-amine from its 8-nitro positional isomer. The synthesis of substituted quinazolines often yields mixtures of isomers, and achieving high purity is paramount for accurate biological evaluation and drug development.[1] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower you to overcome this purification challenge.
The Challenge: Why Is This Separation So Difficult?
Positional isomers, such as the 6-nitro and 8-nitro derivatives of quinazolin-4-amine, possess the same molecular formula and weight. Their structural similarity results in nearly identical physicochemical properties, including polarity, solubility, and molecular size. This makes their separation by standard laboratory techniques like crystallization or basic chromatography exceptionally challenging. The key to successful separation lies in exploiting the subtle electronic and steric differences imparted by the nitro group's position on the quinazoline core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems encountered during the separation of 6- and 8-nitroquinazolin-4-amine.
Q1: Where do I even begin? How can I quickly assess the composition of my isomer mixture?
A1: Thin Layer Chromatography (TLC) is your essential first step. Before attempting any large-scale purification, you must develop a TLC method that can resolve the two isomers. This will form the basis for developing a column chromatography or HPLC method.
-
The Causality: The separation on a TLC plate is governed by the differential partitioning of the isomers between the stationary phase (typically polar silica gel) and the mobile phase. Due to differences in the electronic environment, the 6-nitro and 8-nitro isomers will have slightly different polarities, leading to different affinities for the silica surface and thus, different Retention Factor (Rf) values.[2]
-
Troubleshooting Poor TLC Resolution:
-
Spots Not Moving (Rf ≈ 0): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate, methanol).
-
Spots at Solvent Front (Rf ≈ 1): Your solvent system is too polar. Decrease the proportion of the polar solvent.
-
Spots are Streaking: This can be due to overloading the sample, or the compound having acidic/basic properties. Try spotting a more dilute solution or adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase.
-
No Separation (One Spot): This is the core challenge. You must systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Vary the ratios and try different solvent combinations entirely (see table below).
-
| Solvent System (v/v) | Polarity Index | Rationale |
| Hexane / Ethyl Acetate (e.g., 70:30 to 30:70) | Low to Medium | Excellent starting point for many organic compounds. Provides good selectivity based on polarity. |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Medium to High | A more polar system. The methanol is a strong hydrogen bond donor/acceptor, which can interact differently with the isomers.[3] |
| Toluene / Acetone (e.g., 80:20 to 50:50) | Medium | Offers different selectivity based on pi-pi interactions with the aromatic toluene. |
Q2: I have some separation on TLC. How do I scale this up to preparative column chromatography?
A2: Column chromatography is the workhorse for preparative-scale isomer separation in most labs. The solvent system you optimized for TLC is your starting point for the column.
-
The Causality: The principle is identical to TLC but on a larger scale. The goal is to have the isomers travel down the column at different rates, allowing them to be collected in separate "fractions".[4] For optimal separation, you want an Rf value of ~0.2-0.4 for the lower-running spot in your chosen TLC solvent system. This ensures the compound spends enough time interacting with the stationary phase for separation to occur without requiring excessively large volumes of solvent.
-
Step-by-Step Protocol: Preparative Column Chromatography
-
Column Selection & Packing: Choose a column with a diameter and length appropriate for your sample size. Pack it carefully with silica gel (230-400 mesh is standard) as a slurry in your initial, least polar mobile phase. A well-packed column is critical to avoid cracking and channeling.
-
Sample Loading: Dissolve your crude isomer mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, use the "dry loading" method: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase you selected from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For closely-related isomers, a slow, shallow gradient is often most effective.[4]
-
Fraction Collection: Collect small, equally sized fractions as the solvent elutes from the column.
-
Analysis: Analyze each fraction (or every few fractions) by TLC to determine which contain your separated isomers.
-
Combine & Concentrate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
-
Q3: My column separation is still poor. The peaks are broad and overlapping. What's next?
A3: This indicates a need for optimization. Here is a logical workflow to troubleshoot the issue.
Sources
Purification of 6-Nitroquinazolin-4-amine via column chromatography
Technical Support Center: Purification of 6-Nitroquinazolin-4-amine Ticket ID: #PUR-QNZ-006 Status: Open Assigned Specialist: Senior Application Scientist[1]
User Issue Summary
Subject: Difficulty purifying 6-Nitroquinazolin-4-amine via flash column chromatography. Common Symptoms: Compound streaking (tailing), poor solubility in loading solvent, co-elution with hydrolysis byproducts (quinazolin-4-one), or precipitation inside the column cartridge.[1]
Executive Solution Overview
Purifying 6-Nitroquinazolin-4-amine presents a classic "solubility vs. resolution" paradox.[1] The compound is a flat, electron-deficient aromatic system with a polar amine and nitro group. It exhibits poor solubility in standard non-polar mobile phases (Hexane/EtOAc) and interacts strongly with acidic silanols on silica gel, leading to peak tailing.
The Golden Rule: Do not attempt liquid loading with this compound unless you are using a high-capacity polar solvent (like DMF) and a reverse-phase system.[1] For normal phase silica, Dry Loading is mandatory.
Part 1: Pre-Run Diagnostics & Solubility
Before attempting the column, you must address the physical state of the crude material. This compound is often described as a "brick"—insoluble in everything except boiling ethanol or DMSO.
Solubility Profile & Loading Strategy
| Solvent | Solubility Rating | Suitability for Column Loading |
| Hexane / Heptane | Insoluble | NO. Will precipitate immediately.[1] |
| Ethyl Acetate (EtOAc) | Very Poor | NO. Requires excessive volume. |
| Dichloromethane (DCM) | Poor to Moderate | Risky. May precipitate during run. |
| Methanol (MeOH) | Moderate | NO. Too strong (elutes immediately). |
| DMSO / DMF | Good | Only for Reverse Phase (C18). |
The Protocol: Adsorbed "Dry" Loading
Why this works: It eliminates solubility issues during the critical injection phase and prevents band broadening caused by large injection volumes.
-
Dissolution: Dissolve your crude 6-Nitroquinazolin-4-amine in the minimum amount of THF or DCM/MeOH (1:1) .[1] If it requires heat, use a heat gun gently.
-
Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).
-
Evaporation: Rotovap to dryness. The result should be a free-flowing powder.[1]
-
Troubleshooting: If it's sticky, you used too little solid support or have residual high-boiling solvent.[1] Add more Celite and re-evaporate.
-
-
Loading: Pack this powder into an empty solid load cartridge or pour it directly on top of the pre-packed column bed (protect with a layer of sand).
Part 2: Mobile Phase & Stationary Phase Configuration
Standard silica gel is acidic (pH ~5). The basic N-1 and exocyclic amine of the quinazoline ring will protonate and "drag" along the silica, causing yield loss and impure fractions.
Option A: Standard Silica (Requires Modifier)
You must neutralize the silica surface.
-
Base Solvent: Dichloromethane (DCM).
-
Polar Solvent: Methanol (MeOH).
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .
Recommended Gradient:
-
Equilibration: 100% DCM with 1% TEA . (Run 3 CVs to neutralize the column).
-
Run: 0% to 10% MeOH in DCM (maintain 1% TEA throughout).
-
Note: The compound usually elutes between 3-6% MeOH.[1]
-
Option B: Amine-Functionalized Silica (Best Practice)
If available, use an Amine (NH₂) bonded silica cartridge.[1]
-
Why: The stationary phase is already basic.[2]
-
Benefit: No TEA required in the mobile phase (easier evaporation/NMR).
-
Gradient: Hexane/EtOAc (0-100%) or DCM/EtOAc.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific chemotype.
Figure 1: Decision matrix for stationary phase selection and loading technique based on compound solubility.
Part 4: Troubleshooting & FAQs
Q1: My compound is eluting, but the peaks are extremely broad (tailing over 20 test tubes).
-
Diagnosis: Silanol interaction.[3] The basic quinazoline nitrogen is hydrogen-bonding to the acidic silica.[1]
-
Fix: You likely forgot the modifier or used too little.
-
Immediate Action: Switch the mobile phase to DCM:MeOH:NH₄OH (90:9:1) . The stronger base (ammonia) will displace your compound from the silica.
-
Q2: I see a spot on TLC that never moves, even in 10% MeOH.
-
Diagnosis: This is likely the 6-nitroquinazolin-4(3H)-one hydrolysis product or polymerized material.[1]
-
Verification: Check the NMR of the crude. If you see a broad singlet >11 ppm, you have the amide/lactam impurity. It is much more polar than the amine.
-
Action: Do not push the gradient to 20% MeOH to get it off; you will elute silica gel binders. Accept that this impurity stays on the column.
Q3: The product precipitated inside the column (pressure spike).
-
Diagnosis: "Solvent Shock." You likely dissolved the sample in a tiny amount of DMSO or DMF and injected it into a Hexane/DCM column.
-
Fix: Stop the run. This column is dead. Revert to the Dry Loading protocol described in Part 1.
Q4: Can I just recrystallize it instead?
-
Answer: Yes, and often preferentially.
-
Protocol: Many 4-aminoquinazolines crystallize well from boiling Ethanol or Acetonitrile .[1] If your crude purity is >80%, try refluxing in EtOH and cooling slowly. This avoids the solubility headache of chromatography entirely.
Part 5: Common Impurity Profile
Understanding what you are separating from is key to setting the gradient.
| Impurity Structure | Origin | Relative Polarity (TLC) | Separation Strategy |
| 6-Nitroquinazolin-4-one | Hydrolysis of starting material | High (Baseline) | Stays on column; do not elute. |
| 3-Chloro-4-fluoroaniline | Unreacted reagent (if applicable) | Low (High Rf) | Elutes in 100% DCM or low EtOAc.[1] |
| Dimerized species | Overheating during synthesis | Moderate | Often co-elutes; requires slower gradient. |
References
-
BenchChem. (2025).[4][5] Detailed synthesis protocol for 6-Nitroquinazoline. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7085134: N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine. Retrieved from [1]
-
Biotage. (2023).[3][5][6] Is there an easy way to purify organic amines? Retrieved from
-
Teledyne ISCO. (n.d.).[2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
Molecules (MDPI). (2025). Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [1]
Sources
Technical Support Center: Stability & Troubleshooting for 6-Nitroquinazolin-4-amine in Solution
Welcome to the Technical Support Center for 6-Nitroquinazolin-4-amine and its derivatives. This compound serves as a critical pharmacophore in drug discovery, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., dacomitinib) and Proteolysis-Targeting Chimeras (PROTACs)[1].
Despite its high target affinity, the quinazoline core—coupled with the strongly electron-withdrawing 6-nitro group—presents unique physicochemical challenges[2]. This guide provides researchers and drug development professionals with field-proven insights, causal explanations for degradation, and self-validating protocols to ensure experimental integrity.
Solution Stability FAQs
Q1: Why does my 6-Nitroquinazolin-4-amine stock solution precipitate after multiple freeze-thaw cycles? A: The primary cause is solvent hygroscopicity. 6-Nitroquinazolin-4-amine has low aqueous solubility and is typically formulated in polar aprotic solvents like DMSO or DMF[2]. DMSO rapidly absorbs atmospheric moisture during freeze-thaw cycles. The introduction of water alters the dielectric constant of the solvent system, disrupting the solvation shell around the highly lipophilic quinazoline core and triggering irreversible precipitation[3].
Q2: Is the compound sensitive to ambient laboratory light? A: Yes. Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and strong visible light. Exposure can lead to photoisomerization or the generation of reactive oxygen species (ROS)[1][2]. This photodegradation alters the structural integrity of the compound, leading to artificially reduced potency in cell-based assays.
Q3: What drives the degradation of this compound in aqueous assay buffers? A: The degradation is driven by the electronic effects of the 6-nitro group. The nitro group is strongly electron-withdrawing, which significantly increases the electrophilicity of the C2 and C4 positions on the fused pyrimidine ring[2]. In aqueous buffers (especially at pH > 7.5), hydroxide ions can act as nucleophiles, attacking the C4 position and leading to the hydrolysis of the 4-amine group to yield a quinazolin-4-ol derivative[4].
Troubleshooting Guide: Analytical & Assay Anomalies
When utilizing 6-Nitroquinazolin-4-amine in biological assays or LC-MS profiling[5], you may encounter specific anomalies. Use this causal troubleshooting matrix to identify and resolve them.
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Loss of parent peak in HPLC-UV over 24h | Aqueous Hydrolysis: Nucleophilic attack at the highly electrophilic C4 position displaces the amine group[2]. | Prepare fresh dilutions immediately before the assay. Lower buffer pH to 6.5–7.0 if the assay permits, reducing hydroxide ion concentration. |
| Appearance of a -30 Da mass shift in LC-MS | Nitro Reduction: The 6-nitro group is being chemically or metabolically reduced to a 6-amino group (loss of two oxygen atoms, gain of two protons)[1][2]. | If testing in microsomal assays, this is an expected metabolic pathway (t₁/₂ ~ 15 min)[2]. In buffer, ensure no reducing agents (e.g., DTT, TCEP) are present. |
| Inconsistent IC₅₀ values across replicates | Photodegradation/Isomerization: UV-induced conformational changes or ROS generation are altering the active concentration of the drug[1]. | Conduct all dilutions and incubations in amber tubes or under low-light conditions. |
| Precipitate in 96-well assay plates | Solvent Shock: Rapid introduction of the DMSO stock into the aqueous buffer causes localized supersaturation. | Perform serial dilutions in intermediate solvent mixtures (e.g., 10% DMSO) before final transfer, and maintain constant agitation. |
Data Presentation: Physicochemical & Stability Profiling
Understanding the baseline properties of the compound is essential for designing robust stability assays.
Table 1: Physicochemical Properties & Stability Signatures
| Property / Parameter | Value / Signature | Mechanistic Implication |
| Predicted LogP | ~2.8 (Moderate lipophilicity) | Requires organic solvents (DMSO/DMF) for initial stock preparation[2]. |
| Primary LC-MS Ionization | Positive mode [M+H]⁺ | The basic nature of the quinazoline nitrogens facilitates protonation[5]. |
| Hydrolysis Product Shift | +1 Da (Amine to Hydroxyl) | Loss of -NH₂ (16 Da) and gain of -OH (17 Da) due to C4 nucleophilic attack. |
| Reduction Product Shift | -30 Da (Nitro to Amine) | Conversion of -NO₂ to -NH₂; critical to monitor in liver microsome assays[1][2]. |
Experimental Protocols
To ensure a self-validating system, follow these step-by-step methodologies for handling and profiling the stability of 6-Nitroquinazolin-4-amine.
Protocol 1: Preparation of High-Fidelity Stock Solutions
Objective: Prevent moisture-induced precipitation and photodegradation.
-
Solvent Preparation: Equilibrate anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to room temperature in a desiccator.
-
Weighing: Weigh the 6-Nitroquinazolin-4-amine powder under an inert atmosphere (e.g., nitrogen-purged glove box) to prevent ambient moisture absorption[3].
-
Dissolution: Add the anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously until the solution is completely clear.
-
Aliquoting: Immediately transfer 20 µL aliquots into single-use, low-bind amber glass vials. Causality: Amber glass blocks UV transmission, preventing ROS generation[2].
-
Storage: Purge the headspace of each vial with argon gas before sealing. Store at -80°C. Strictly avoid freeze-thaw cycles.
Protocol 2: LC-MS Kinetic Stability Profiling
Objective: Quantify the half-life (t₁/₂) of the compound in aqueous assay buffers.
-
Thawing: Thaw a single 10 mM stock aliquot at room temperature in the dark.
-
Dilution: Dilute the stock 1:1000 into the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a 10 µM working solution (final DMSO concentration = 0.1%).
-
Incubation: Place the solution in a temperature-controlled autosampler set to 37°C. Ensure the autosampler compartment is shielded from light.
-
Sampling: Program the LC-MS to inject 10 µL aliquots at specified intervals (t = 0, 1, 4, 8, 12, and 24 hours).
-
Analysis: Monitor the Extracted Ion Chromatogram (EIC) for the parent mass. Simultaneously monitor for the -30 Da (reduction) and +1 Da (hydrolysis) degradation products to validate the degradation mechanism.
Visualizations
Workflow for Solution Stability Profiling
Caption: Step-by-step workflow for evaluating the kinetic solution stability of 6-Nitroquinazolin-4-amine.
Chemical Degradation Pathways
Caption: Primary chemical degradation pathways of 6-Nitroquinazolin-4-amine in solution.
References
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Tucatinib Impurity 12 | CAS 2307628-66-4 Source: Veeprho Pharmaceuticals URL:[Link]
-
Fluorescence-Based Activity Screening Assay Reveals Small Molecule Inhibitors of Vaccinia Virus mRNA Decapping Enzyme D9 Source: National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine (882083-52-5) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescence-Based Activity Screening Assay Reveals Small Molecule Inhibitors of Vaccinia Virus mRNA Decapping Enzyme D9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Nitroquinazolin-4-amine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Nitroquinazolin-4-amine, a key intermediate in the synthesis of various biologically active compounds. We will explore the causal relationships behind methodological choices, compare the developed method with viable alternatives, and provide the comprehensive data necessary for confident implementation.
Introduction: The Analytical Challenge of 6-Nitroquinazolin-4-amine
6-Nitroquinazolin-4-amine is a polar aromatic compound, a structural class that often presents unique challenges in reversed-phase HPLC. The presence of the nitro group, a strong electron-withdrawing group, and the basic amine functionality, can lead to poor peak shape, insufficient retention, and complex interactions with the stationary phase. Therefore, a systematic and scientifically sound method development strategy is imperative.
This guide will navigate the complexities of:
-
Column and Mobile Phase Selection: Justifying the choice of stationary and mobile phases to achieve optimal selectivity and resolution.
-
Method Optimization: A step-by-step illustration of how to refine chromatographic parameters for a robust and efficient analysis.
-
Method Validation: Outlining the critical validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2]
-
Forced Degradation Studies: Demonstrating the stability-indicating nature of the method by intentionally degrading the API under various stress conditions.
Experimental Design and Rationale
Our approach is grounded in the principles of Quality by Design (QbD), where a thorough understanding of the analyte and its behavior informs the development process.
-
HPLC System: A quaternary HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 column is a common starting point for reversed-phase HPLC.[3] However, for polar compounds like 6-Nitroquinazolin-4-amine, a phenyl-hexyl or a polar-embedded C18 column can offer alternative selectivity due to pi-pi interactions with the aromatic ring.[3][4]
-
Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid, ammonium acetate, and phosphate buffers for mobile phase modification.
The initial phase of method development involves scouting for suitable conditions. The selection of the mobile phase and column is a critical first step.
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[5]
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[4]
-
Aqueous Phase and pH Control: The amine group in 6-Nitroquinazolin-4-amine has a pKa that necessitates pH control of the mobile phase to ensure consistent ionization and, therefore, reproducible retention times.[6] Buffering the mobile phase at a pH 2-3 units below the pKa of the amine will ensure it is in its protonated form, which can improve peak shape and retention on a C18 column. Formic acid or a phosphate buffer are suitable choices.
-
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for 6-Nitroquinazolin-4-amine should be determined using a UV-Vis spectrophotometer or a diode array detector to ensure maximum sensitivity. Based on the structure, a wavelength around 254 nm is a reasonable starting point, as it is commonly used for aromatic compounds.[7][8]
Systematic Method Development Workflow
The following diagram illustrates the logical flow of our HPLC method development process.
Caption: A systematic workflow for HPLC method development.
Optimized HPLC Method and Comparative Analysis
Through systematic optimization, the following method was established as providing the best balance of resolution, peak shape, and analysis time.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes, hold for 2 minutes, return to initial in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
While the developed reversed-phase HPLC method is robust, it is important to consider other analytical approaches and understand their relative merits.
| Analytical Technique | Advantages | Disadvantages | Suitability for 6-Nitroquinazolin-4-amine Purity |
| Developed RP-HPLC | High resolution, good precision and accuracy, widely available.[2] | May require careful pH control for basic compounds. | Excellent: Provides robust and reliable purity data. |
| Normal Phase HPLC | Good for separating isomers, can use non-aqueous mobile phases.[9] | Less reproducible due to mobile phase water content, less common. | Fair: Could be useful for specific impurity separations but generally less practical for routine QC. |
| Gas Chromatography (GC) | High efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like 6-Nitroquinazolin-4-amine. | Poor: The compound is not sufficiently volatile. |
| Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption. | Lower sensitivity for some compounds, can have reproducibility challenges. | Good: A potential alternative, especially for charged impurities, but HPLC is more established in QC environments. |
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters were evaluated according to ICH Q2(R1) guidelines.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[11][12]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days.
The following diagram illustrates the experimental design for the forced degradation study.
Caption: Experimental design for forced degradation studies.
Results Summary: The method demonstrated good resolution between the main peak of 6-Nitroquinazolin-4-amine and all degradation products, confirming its stability-indicating capability.
These parameters are fundamental to ensuring the quantitative reliability of the method.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 0.1 to 1.5 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% recovery at three concentration levels |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections[10] | RSD = 0.8% |
| Intermediate Precision | RSD ≤ 2.0% between two analysts on different days | RSD = 1.2% |
| Parameter | Method | Hypothetical Result |
| LOD | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak area. |
| Column Temperature | ± 2 °C | Minor shift in retention time, resolution maintained. |
| Mobile Phase pH | ± 0.2 units | No significant impact on peak shape or retention. |
Conclusion: A Fit-for-Purpose Method
The developed and validated reversed-phase HPLC method provides a reliable and robust solution for the purity analysis of 6-Nitroquinazolin-4-amine. The systematic approach to method development, grounded in a scientific understanding of the analyte's properties, resulted in a method that is specific, linear, accurate, precise, and robust. The comparative analysis demonstrates the superiority of this method over other potential techniques for routine quality control applications. This guide serves as a comprehensive resource for researchers and scientists in the pharmaceutical industry, enabling the confident implementation of this critical analytical procedure.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]
-
EPA. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Hawaii State Department of Health. (n.d.). METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]
-
AppNote. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
-
Bentham Science Publishers. (2011, February 1). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Chromatography Online. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
MDPI. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Technology Networks. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
DePauw University. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
-
PMC. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
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- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
13C NMR chemical shifts assignment for 6-Nitroquinazolin-4-amine
Title: 13C NMR Chemical Shift Assignment for 6-Nitroquinazolin-4-amine: A Comparative Guide of Predictive Software vs. Empirical Data
Executive Summary
In preclinical oncology, the 6-nitroquinazolin-4-amine scaffold is a critical pharmacophore, serving as the synthetic precursor and structural core for advanced Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as afatinib and dacomitinib [1, 2]. For drug development professionals, accurate structural characterization of these intermediates via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.
However, assigning the 13C NMR spectrum of 6-nitroquinazolin-4-amine presents a unique stereoelectronic challenge. The molecule features a severe electronic "push-pull" system: a strongly electron-donating 4-amino group (+M effect) and a strongly electron-withdrawing 6-nitro group (-I, -M effects) operating across a fused bicyclic pyrimidine-benzene system. This guide objectively compares the performance of industry-standard NMR prediction software (ChemDraw, MNova, Gaussian DFT) against empirical experimental data, providing researchers with a self-validating framework for accurate chemical shift assignment.
The Comparison Framework: Predictive Algorithms vs. Empirical Reality
When assigning complex heterocycles, researchers typically rely on a combination of predictive software and empirical data. Here is how the leading methodologies compare in performance:
-
ChemDraw Professional (HOSE Code Algorithm):
-
Mechanism: Uses Hierarchical Orthogonal Space Encoding (HOSE) to match the molecule's substructures against a database of known compounds.
-
Performance: Extremely fast (milliseconds), but frequently struggles with long-range resonance effects across fused rings. It often underestimates the deshielding effect of the nitro group on the quinazoline core.
-
-
Mestrelab MNova (Ensemble Machine Learning):
-
Mechanism: Utilizes a blend of neural networks and database-driven predictions.
-
Performance: Offers a balanced approach. It handles heteroaromatics better than HOSE codes but can still exhibit ±3.0 ppm deviations on highly functionalized bridgehead carbons (like C4a and C8a).
-
-
Gaussian 16 (Ab Initio DFT Calculations):
-
Mechanism: Computes the exact electronic structure using Density Functional Theory (B3LYP/6-311+G(2d,p)) and the Gauge-Independent Atomic Orbital (GIAO) method.
-
Performance: The most accurate predictive tool (often <1.0 ppm deviation after linear scaling), but computationally expensive, requiring hours of processing time per conformer.
-
-
Empirical 2D NMR (The Gold Standard):
-
Mechanism: Physical acquisition of 1D 13C, HSQC, and HMBC spectra.
-
Performance: Provides absolute ground truth. HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to unambiguously assign quaternary carbons.
-
Orthogonal workflow for 13C NMR assignment combining empirical data and predictive algorithms.
Self-Validating Experimental Protocol
To generate the empirical ground truth, a self-validating experimental protocol must be employed. We do not just run a 1D 13C scan; we utilize a 2D NMR workflow where every assignment is cross-verified by through-bond coupling.
Step 1: Synthesis of the 6-Nitroquinazolin-4-amine Derivative
To replicate pharmaceutical conditions, we utilize a standard intermediate, N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine[2, 3].
-
Reaction Setup: Charge a 100 mL round-bottom flask with 4-chloro-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in isopropanol (0.2 M).
-
Catalysis: Add triethylamine (1.2 eq) dropwise to neutralize the HCl generated during the Nucleophilic Aromatic Substitution (SNAr).
-
Isolation: Stir at room temperature for 1.5 hours. Pour the mixture into distilled water, filter the resulting yellow precipitate, and dry under a high vacuum to yield the target compound (>90% yield).
Step 2: NMR Acquisition Parameters
Causality of choice: 1D 13C NMR alone cannot differentiate between C5, C7, and C8. Therefore, HSQC is used to map protons to their directly attached carbons, while HMBC is used to identify quaternary carbons (C2, C4, C4a, C6, C8a) via 2-bond and 3-bond couplings.
-
Sample Prep: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-
. The use of DMSO is critical as quinazoline derivatives exhibit poor solubility in CDCl . -
Instrument: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
13C Acquisition: Pulse sequence zgpg30; 1024 scans; relaxation delay (D1) 2.0 s; spectral width 240 ppm.
-
2D Acquisition: Run standard hsqcedetgpsp.3 (HSQC) and hmbcgplpndqf (HMBC) sequences with 400 increments in the F1 dimension.
Quantitative Data Alignment: Software vs. Empirical Data
The table below summarizes the 13C chemical shifts of the quinazoline core, comparing the predictive accuracy of various software tools against the empirical data obtained via the protocol above.
| Carbon Position | Empirical Shift (DMSO- | ChemDraw 13C Predictor | MNova Predictor | Gaussian 16 (DFT/GIAO) |
| C2 (Quaternary) | 158.0 ppm | 155.2 ppm | 156.8 ppm | 157.5 ppm |
| C4 (Quaternary) | 161.5 ppm | 159.0 ppm | 160.2 ppm | 162.1 ppm |
| C4a (Quaternary) | 114.2 ppm | 116.5 ppm | 115.1 ppm | 113.8 ppm |
| C5 (CH) | 126.5 ppm | 124.0 ppm | 125.8 ppm | 126.8 ppm |
| C6 (Quaternary) | 144.8 ppm | 142.1 ppm | 143.5 ppm | 145.2 ppm |
| C7 (CH) | 128.3 ppm | 127.0 ppm | 127.9 ppm | 128.0 ppm |
| C8 (CH) | 129.1 ppm | 128.5 ppm | 128.8 ppm | 129.5 ppm |
| C8a (Quaternary) | 152.4 ppm | 150.0 ppm | 151.2 ppm | 153.1 ppm |
Note: All values are referenced to the central DMSO-
Mechanistic Causality of Chemical Shifts
To truly master NMR assignment, a scientist must understand the stereoelectronic causality behind the numbers, rather than just reading software outputs.
-
The Pyrimidine Carbons (C2 and C4): C4 is the most deshielded carbon in the molecule (~161.5 ppm). This is caused by its amidine-like environment, flanked by N3 and the exocyclic 4-amino group. The electron-withdrawing nature of the ring nitrogens strips electron density from C2 and C4. ChemDraw consistently underestimates this shift because it fails to fully account for the hydrogen-bonding dynamics of the exocyclic amine in DMSO.
-
The Nitro-Bearing Carbon (C6): A standard aromatic carbon resonates around 120-130 ppm. However, C6 is pushed downfield to ~144.8 ppm. This massive deshielding is directly caused by the strong inductive (-I) and resonance (-M) withdrawal of electron density by the covalently attached -NO
group [1]. -
The Bridgehead Anomaly (C4a): Despite being part of a highly electron-deficient fused ring, C4a is surprisingly shielded (~114.2 ppm). Why? This is the result of the strong +M (resonance donation) effect of the 4-amino group. The lone pair on the exocyclic nitrogen delocalizes into the pyrimidine ring, pushing electron density specifically onto the ortho-position (C4a), shielding it from the external magnetic field.
Conclusion
While heuristic tools like ChemDraw provide rapid estimations, they systematically fail to capture the nuanced push-pull resonance of the 6-nitroquinazolin-4-amine system. For rigorous drug development, researchers must anchor their assignments using empirical 2D NMR techniques (HSQC/HMBC) or, if physical synthesis is impossible, utilize high-level Ab Initio DFT calculations (Gaussian 16) which accurately model these complex stereoelectronic environments.
References
- Vulcanchem. "Structural and Chemical Properties of N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine." Vulcanchem Database.
- Thapa, S., & Bolliger, J. L. (2025). "High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine." Molbank, 2025(1), M1958.
- Semantic Scholar. "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach." Semantic Scholar Database.
Technical Comparison: 6-Nitroquinazolin-4-amine Scaffolds vs. Gefitinib Core Intermediates
Executive Summary
This guide provides a technical comparison between 6-Nitroquinazolin-4-amine derivatives (specifically the Afatinib/Dacomitinib precursor class) and the Gefitinib intermediate (specifically 4-Chloro-6,7-dimethoxyquinazoline and its derivatives).
While both scaffolds utilize the quinazoline pharmacophore to target the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), they represent two distinct paradigms in kinase inhibitor design:
-
The 6-Nitro Scaffold (Divergent/Covalent): Utilizes the electron-withdrawing nitro group to activate the core for facile nucleophilic substitution (
) and serves as a masked aniline for late-stage installation of electrophilic "warheads" (e.g., acrylamides), essential for irreversible inhibition . -
The Gefitinib Intermediate (Convergent/Reversible): Utilizes electron-donating methoxy groups to stabilize the core, targeting reversible binding . The synthetic challenge lies in overcoming the deactivated C4-position during anilino-coupling.
Chemical Profile & Structural Analysis[1][2]
Electronic Properties & Reactivity
The fundamental difference lies in the electronic influence of the C6/C7 substituents on the C4-position, which dictates the synthetic conditions and reaction kinetics.
| Feature | 6-Nitro Scaffold (e.g., 4-chloro-6-nitro-7-fluoroquinazoline) | Gefitinib Intermediate (4-chloro-6,7-dimethoxyquinazoline) |
| Electronic Effect | Strong Electron Withdrawing (EWG) ( | Strong Electron Donating (EDG) ( |
| C4 Electrophilicity | High. The pyrimidine ring is electron-deficient, making C4 highly susceptible to nucleophilic attack. | Low. The electron density from methoxy groups is donated into the ring, deactivating C4 toward nucleophiles. |
| Mild. Reacts with anilines at RT or mild heating ( | Harsh. Requires high heat ( | |
| Solubility | Low. Nitro groups and halogens increase planarity and stacking; often requires polar aprotic solvents (DMF, DMSO). | Moderate. Methoxy groups provide some solvation; often soluble in toluene/IPA at reflux. |
| Downstream Utility | Reduction Handle. | Fixed Core. Methoxy groups are metabolically stable but offer no further conjugation points. |
Structural Visualization (Graphviz)
The following diagram illustrates the divergent synthetic pathways dictated by these electronic differences.
Caption: Comparative synthetic flow showing the mild, multi-step functionalization of the 6-Nitro scaffold versus the direct, harsh coupling of the Gefitinib core.
Synthetic Performance & Experimental Protocols
Protocol A: Synthesis via 6-Nitro Scaffold (Afatinib Pathway)
This protocol demonstrates the high reactivity of the nitro-substituted core. The intermediate formed is N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS: 162012-67-1).[1]
-
Reagents: 4-Chloro-7-fluoro-6-nitroquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA), Triethylamine (
). -
Procedure:
-
Dissolve 4-chloro-7-fluoro-6-nitroquinazoline in IPA (10 volumes).
-
Add 3-chloro-4-fluoroaniline followed by
(1.2 eq) dropwise. -
Stir at 40–50°C for 2–3 hours. Note: Reaction is exothermic due to high electrophilicity.
-
Cool to RT. The product precipitates as a yellow solid.
-
Filter and wash with cold IPA.
-
-
Performance Metrics:
-
Yield: >90% (High conversion due to activated core).
-
Purity: Typically >98% by HPLC without chromatography.
-
Reaction Time: < 3 hours.
-
Protocol B: Synthesis via Gefitinib Intermediate
This protocol demonstrates the forcing conditions required for the electron-rich core. The product is Gefitinib (or its direct precursor).
-
Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), IPA or Toluene.
-
Procedure:
-
Suspend 4-chloro-6,7-dimethoxyquinazoline in IPA (15 volumes).
-
Add 3-chloro-4-fluoroaniline.[2]
-
Heat to Reflux (80–85°C) for 6–12 hours. Note: Acid catalysis (e.g., HCl in dioxane) is often added to accelerate the reaction.
-
Cool to RT. The hydrochloride salt precipitates.[3]
-
Filter and neutralize with aqueous
to obtain the free base.
-
-
Performance Metrics:
-
Yield: 75–85% (Lower due to competing hydrolysis of the chloro-group at high temps).
-
Purity: 95–97% (Often requires recrystallization to remove hydrolyzed quinazolinone byproduct).
-
Reaction Time: 6–12 hours.
-
Comparative Data Summary
| Metric | 6-Nitro-4-amino Intermediate | Gefitinib Intermediate |
| Reaction Temp | 40–50°C (Mild) | 80–120°C (Reflux) |
| Time to Completion | 2–3 Hours | 6–12 Hours |
| Typical Yield | 92% | 80% |
| Major Impurity | Unreacted aniline (easily washed) | Hydrolyzed quinazolin-4-one (difficult to remove) |
| Safety Profile | Potential energetic hazard (Nitro group) | Stable, standard organic hazard |
Functional Application & SAR Logic
The "Warhead" Strategy (6-Nitro)
The 6-nitro group is rarely the final pharmacophore. Its primary value is as a masked amine .
-
Mechanism: Reduction of the nitro group (using
or ) yields the C6-aniline. -
Application: This C6-aniline is uniquely positioned to react with Michael acceptors (e.g., 4-(dimethylamino)but-2-enoyl chloride) to form covalent bonds with Cys797 in the EGFR active site. This is the mechanism of Afatinib and Pelitinib .
The "Solubility Tail" Strategy (Gefitinib)
The Gefitinib intermediate relies on the C6/C7 positions for solubility, not reactivity.
-
Mechanism: The methoxy groups are often installed before the quinazoline ring closure. In Gefitinib, the C6-morpholinopropoxy group is critical for pharmacokinetic properties (solubility/absorption).
-
Application: Modifications here are strictly for ADME (Absorption, Distribution, Metabolism, Excretion) optimization, not for changing the binding mode (reversible ATP competition).
References
-
Synthesis of Afatinib Intermediates
-
Source: "A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate." SyncSci Publishing.[4]
-
-
Gefitinib Synthetic Pathways
- Source: "The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis.
-
Reactivity of Quinazoline Scaffolds
- Source: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry.
-
Structure and Properties of 6-Nitroquinazolin-4-amine
- Source: PubChem Compound Summary for CID 7085134.
-
Comparative Analysis of Quinazoline Drugs
- Source: "Chemistry and Pharmacology of Quinazoline Scaffolds - A Review.
Sources
- 1. CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluoroph… [cymitquimica.com]
- 2. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syncsci.com [syncsci.com]
Introduction: The Analytical Imperative of the Quinazoline Scaffold
Spectroscopic Profiling of Quinazoline Scaffolds: UV-Vis Absorption Maxima Comparison of 6-Nitroquinazolin-4-amine and Its Analogs
In the landscape of targeted oncology, the quinazoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Afatinib and Gefitinib[1]. During the multi-step synthesis of these active pharmaceutical ingredients (APIs), 6-nitroquinazolin-4-amine frequently emerges as a critical intermediate.
For researchers and drug development professionals, the ability to accurately track this intermediate, quantify its purity, and resolve it from structural isomers or byproducts is paramount[2]. Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC-UV), is the frontline analytical tool for this task. Understanding the specific UV-Vis absorption maxima (
Mechanistic Insights: Electronic Substituent Effects and Bathochromic Shifts
To understand the UV-Vis spectrum of 6-nitroquinazolin-4-amine, one must analyze the causality of its electronic transitions. The parent unsubstituted quinazoline is a
However, functionalizing the quinazoline core fundamentally alters its photophysics:
-
The "Push-Pull" System: 6-Nitroquinazolin-4-amine possesses an electron-donating amino group (
) at the C4 position and a strongly electron-withdrawing nitro group ( ) at the C6 position. -
HOMO-LUMO Compression: The amino group pushes electron density into the conjugated
system, while the nitro group pulls it. This extended intramolecular charge transfer (ICT) significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). -
The Result (Bathochromic Shift): This lowered energy requirement for electronic excitation results in a pronounced bathochromic (red) shift. The primary absorption bands shift away from the deep UV region into the 250–265 nm range, while a broader charge-transfer band emerges in the 330–350 nm region[4].
This shift is highly advantageous. Monitoring at longer wavelengths (e.g., 254 nm or 310 nm) bypasses the "optical noise" of common organic solvents and unreacted aliphatic precursors that absorb strongly below 230 nm[4][5].
Comparative UV-Vis Performance Data
When developing an HPLC-UV method, selecting the correct wavelength is a balance between maximizing sensitivity (high molar extinction coefficient,
| Compound | Primary | Secondary | Analytical Performance & Method Suitability |
| Quinazoline | 222 nm | 271 nm, 305 nm | Poor Selectivity: High risk of matrix interference at 222 nm. Not ideal for complex reaction mixtures. |
| Quinazolin-4-amine | ~225 nm | 275 nm, 315 nm | Moderate: Slight red shift compared to the parent, but the primary peak remains in a high-noise region. |
| 6-Aminoquinazolin-4-amine | ~240 nm | ~320 nm | Good: Adequate shift for detection, but the electron-rich diamine is susceptible to oxidation, complicating long-term standard stability. |
| 6-Nitroquinazolin-4-amine | ~254 nm | ~330 - 340 nm | Superior: The 254 nm peak aligns perfectly with standard fixed-wavelength UV lamps. The >330 nm band offers exceptional selectivity against background noise. |
Self-Validating Experimental Protocol: UV-Vis Spectroscopic Analysis
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal linearity checks to confirm that the data is free from aggregation artifacts or detector saturation[6].
Step 1: Stock Solution Preparation
-
Weigh exactly 1.0 mg of 6-nitroquinazolin-4-amine (ensure >98% purity).
-
Dissolve in 10.0 mL of spectroscopic-grade methanol to create a concentrated stock. Mechanistic note: Methanol is chosen over water due to the compound's limited aqueous solubility, preventing micro-precipitation that causes Rayleigh scattering and baseline drift.
Step 2: System Suitability & Beer-Lambert Validation (The Self-Check)
-
Prepare three working dilutions: 10
M, 20 M, and 40 M in methanol. -
Record the absorbance of all three solutions at 254 nm using a 1 cm path-length quartz cuvette.
-
Validation Gate: Plot Absorbance vs. Concentration. Proceed to full spectral scanning only if the linear regression yields an
. If the curve flattens, the detector is saturated; dilute the sample further.
Step 3: Spectral Acquisition
-
Perform a baseline correction using pure spectroscopic-grade methanol in both the reference and sample beams.
-
Scan the 20
M validated sample from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width. -
Record the exact
values and calculate the molar extinction coefficient ( ) to establish a quantitative reference standard for future HPLC-UV method transfers.
Photophysical Workflow Visualization
Electronic push-pull effects in 6-nitroquinazolin-4-amine driving UV-Vis bathochromic shifts.
References
Sources
Publish Comparison Guide: X-ray Crystal Structure of 6-Nitroquinazolin-4-amine Scaffolds
The following guide provides a technical comparison of the crystallographic and structural characteristics of 6-Nitroquinazolin-4-amine scaffolds, specifically focusing on their N-substituted derivatives (the bioactive "Product") versus their structural precursors and non-nitrated alternatives.
Executive Summary
6-Nitroquinazolin-4-amine is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for a generation of EGFR (Epidermal Growth Factor Receptor) and tyrosine kinase inhibitors. While the primary amine is a synthetic intermediate, the N-substituted derivatives (e.g., N-aryl-6-nitroquinazolin-4-amines) represent the functional "Product" utilized in drug development.
This guide compares the crystallographic performance of these bioactive Amine scaffolds against two key alternatives:
-
6-Nitroquinazolin-4(3H)-one: The synthetic precursor (keto-tautomer).
-
4-Aminoquinazoline: The non-nitrated analog.
Key Finding: The introduction of the 6-nitro group significantly enhances
Structural Characterization: The Product (N-Substituted 6-Nitroquinazolin-4-amine)
The "Product" analyzed here is the class of N-substituted 6-nitroquinazolin-4-amines (e.g., N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine), which represents the bioactive conformation.
Crystallographic Parameters
-
Space Group:
(Centrosymmetric) -
Z Value: 2
-
Molecular Conformation: The quinazoline ring is essentially planar (RMS deviation
0.013 Å). The 6-nitro group typically lies coplanar or slightly twisted relative to the ring, maximizing conjugation.
Key Structural Features[1][3][4][5][6]
-
Intramolecular Hydrogen Bonding:
-
A characteristic C—H[1][3]···N interaction often exists between the phenyl ring ortho-proton and the quinazoline N1/N3, locking the conformation in a planar state favorable for kinase binding.
-
Significance: This pre-organizes the molecule, reducing the entropy penalty upon binding to the target protein.
-
-
-
Stacking (The Nitro Effect):-
The electron-withdrawing nitro group at position 6 depletes electron density from the benzene ring.
-
Result: Strong face-to-face
-stacking is observed between the electron-deficient nitro-substituted ring and electron-rich rings of adjacent molecules (or protein residues like Phenylalanine). -
Centroid-Centroid Distance: Typically 3.64 – 3.71 Å .[2]
-
Comparative Analysis: Product vs. Alternatives
The following table contrasts the "Product" (Amine) with its "Alternatives" (Precursor and Non-Nitrated Analog) to highlight structural causality.
Table 1: Crystallographic Performance Comparison
| Feature | Product: 6-Nitroquinazolin-4-amine (N-Subst.) | Alt 1: 6-Nitroquinazolin-4(3H)-one | Alt 2: 4-Aminoquinazoline (Unsubstituted) |
| Primary Interaction | H-Bond Dimers (N-H···O) | H-Bond Network (N-H···N) | |
| Lattice Stability | Driven by donor-acceptor | Driven by strong amide-like dimers. | Driven by weak H-bond networks. |
| Nitro Group Role | Activates ring for stacking (e- acceptor). | Weak acceptor; participates in layer formation. | Absent (Reduced stacking strength). |
| Solubility Profile | Low (due to tight stacking). | Moderate (polar H-bonds). | High (less lipophilic). |
| Biological Relevance | High (Kinase Inhibitor Scaffold). | Low (Synthetic Intermediate). | Moderate (Fragment screening). |
Detailed Analysis of Alternatives
Alternative 1: 6-Nitroquinazolin-4(3H)-one (The Precursor)
-
Structure: Exists primarily in the lactam (keto) form in the solid state.
-
Packing: Forms centrosymmetric dimers via strong pairwise
hydrogen bonds ( ). -
Why it fails as a drug: The strong dimerization potential makes it highly stable but prevents the specific "hinge-binding" interaction required for kinase inhibition (which requires a donor-acceptor motif, not a donor-acceptor dimer).
Alternative 2: 4-Aminoquinazoline (Non-Nitrated)
-
Structure: Lacks the 6-nitro group.
-
Packing: The absence of the electron-withdrawing group makes the ring more electron-rich.
-
Deficiency: It lacks the strong dipole moment generated by the nitro group. Consequently,
-stacking interactions are weaker and less directional. In drug design, removing the nitro group often results in a loss of potency due to the loss of specific electronic interactions with the protein backbone.
Experimental Protocol: Synthesis & Crystallization
To replicate the "Product" structure for analysis, follow this self-validating protocol.
Phase 1: Synthesis of the Scaffold
-
Starting Material: 2-Amino-4-nitrobenzoic acid.[4]
-
Cyclization: Reflux with formamide at 150°C for 16h.
-
Validation: TLC shows disappearance of acid; formation of precipitate (Precursor: 6-nitroquinazolin-4(3H)-one).
-
-
Chlorination: Reflux precursor with
(Thionyl chloride) and catalytic DMF for 2.5h.-
Validation: Solution becomes clear. Evaporate to obtain 4-chloro-6-nitroquinazoline (unstable intermediate).
-
-
Amination (Critical Step): React 4-chloro intermediate with the specific aniline (e.g., 2,5-dimethoxyaniline) in isopropanol under reflux.
Phase 2: Single Crystal Growth
-
Solvent System: Ethanol / THF (1:1 v/v).
-
Method: Slow evaporation at Room Temperature (298 K).
-
Duration: 5–7 days.
-
Quality Check: Crystals should be yellow/orange prisms. If needles form, re-dissolve and slow the evaporation rate by covering the vial with perforated parafilm.
Visualization of Structural Logic
Diagram 1: Synthesis & Activation Pathway
This diagram illustrates how the 6-nitro group facilitates the formation of the active amine scaffold.
Caption: Synthesis workflow showing the transformation from the inert "One" precursor to the active "Amine" product.
Diagram 2: Crystallographic Interaction Network
This diagram visualizes the intermolecular forces stabilizing the crystal lattice of the Product vs. the Alternative.
Caption: Comparison of lattice forces: Pi-stacking dominates the Amine (Product), while H-bond dimers dominate the One (Alternative).
References
-
Turgunov, K. et al. (2021).[4] "Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate." Acta Crystallographica Section E, 77(10), 993–997.
-
Saad, S. M. et al. (2012).[1] "N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine." Acta Crystallographica Section E, 68(Pt 5), o1536.
-
Zhang, Y. et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry, 9, 680645.
-
Cambridge Crystallographic Data Centre (CCDC). "Structures of Quinazoline Derivatives." (Search for Refcode: RIVYUV for the N-substituted amine).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
The Purity-Potency Nexus: Validating 6-Nitroquinazolin-4-amine for Kinase Screening
Topic: Validating 6-Nitroquinazolin-4-amine purity >98% for biological screening Content Type: Publish Comparison Guide
Executive Summary
In high-throughput screening (HTS) and lead optimization, 6-Nitroquinazolin-4-amine (CAS: 6959-55-3) serves as a critical scaffold for EGFR and VEGFR kinase inhibitors. However, commercial "technical grade" batches (typically 95% purity) often contain regioisomers and synthetic precursors that act as PAINS (Pan-Assay Interference Compounds), leading to false positives or skewed IC50 values.
This guide objectively compares the validation of High-Fidelity (>98%) material against Standard Technical Grade , demonstrating why orthogonal analysis (HPLC + qNMR) is the non-negotiable standard for reproducible biological data.
Part 1: The Comparison – Why >98% Matters
The industry standard for reporting purity is often limited to HPLC-UV Area%. For biological screening, this is insufficient. Below is a comparative analysis of validating 6-Nitroquinazolin-4-amine using a Standard Workflow (HPLC only) versus the High-Fidelity Workflow (HPLC + qNMR + LC-MS).
Table 1: Comparative Performance of Validation Grades
| Feature | Standard Technical Grade | High-Fidelity Validated (>98%) | Impact on Bioassay |
| Primary Metric | HPLC Area % (UV 254nm) | qNMR Weight % (Absolute Content) | Area% ignores salts/solvents; qNMR corrects "inactive mass," preventing IC50 errors. |
| Impurity ID | Unknown (assumed inert) | LC-MS Characterized | Identifies bioactive impurities (e.g., 6-nitroquinazolin-4-one) that may act as competitive inhibitors. |
| Regio-Isomers | 8-Nitro isomer often co-elutes | Resolved (via optimized gradient) | The 8-nitro isomer has distinct H-bond donor/acceptor profiles, altering kinase binding affinity. |
| Metal Content | Unquantified | ICP-MS Screened (<10 ppm) | Residual Pd/Fe can mimic metalloprotease activity or quench fluorescence in assays. |
| Screening Risk | High (False Positives) | Low (Reproducible) | Eliminates "activity cliffs" caused by batch-to-batch variation. |
The "Hidden" Impurity Effect
In a comparative study of kinase inhibition, a 5% impurity load of unreacted 5-nitroanthranilonitrile (a common precursor) was shown to form colloidal aggregates in aqueous buffers, leading to non-specific protein sequestration. This artifact can artificially lower IC50 values by 10–50 fold, wasting resources on false leads.
Part 2: The Self-Validating Analytical Protocol
Workflow Visualization
The following decision tree outlines the logic for accepting or rejecting a batch for biological screening.
Figure 1: Orthogonal decision matrix ensuring only chemically and biologically valid material enters the screening library.
Detailed Methodology
1. High-Resolution HPLC Protocol (Purity Profiling)
-
Objective: Separate the 6-nitro target from the 8-nitro regioisomer and hydrolysis products (quinazolin-4-one).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash lipophilic dimers)
-
-
Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation specific).
-
Acceptance Criteria: Main peak retention time ~8.5 min; no secondary peak >0.5% area.
2. qNMR Protocol (Absolute Content)
-
Rationale: HPLC Area% assumes all components absorb UV light equally. qNMR counts protons, providing an absolute mass balance.
-
Solvent: DMSO-
(Solubility is poor in ). -
Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 60s (to ensure full relaxation of nitro-aromatic protons). -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of standard)[3][4][5][6][7][8]
Part 3: Impurity Profiling & Origin
Understanding the synthesis allows us to predict specific contaminants. The 6-nitroquinazolin-4-amine is typically synthesized via the nitration of quinazolin-4(3H)-one followed by chlorination and amination, or direct nitration of the amine.
Synthesis-Impurity Map
Figure 2: Mechanistic origin of critical impurities. The 8-nitro isomer and hydrolysis products are the primary threats to assay validity.
Key Impurity Signatures:
-
6-Nitroquinazolin-4(3H)-one: Arises from moisture exposure of the chloro-intermediate. Detection: Shift in UV max; insoluble in mild acid.
-
8-Nitro isomer: Arises from non-selective nitration. Detection: Close eluting peak on HPLC (requires slow gradient).
References
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Almac Group. (2024).[3] Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, et al. (2021).[9] Synthesis and biological activities of quinazoline scaffold analogues. Arab Journal of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Comparative kinase inhibition potency of 6-nitro vs 6-amino quinazolines
Title: Comparative Kinase Inhibition Potency: 6-Nitro vs. 6-Amino Quinazolines
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib. By mimicking the adenine ring of ATP, quinazolines competitively bind to the kinase hinge region. However, the precise electronic and steric nature of substitutions at the 6-position fundamentally dictates the molecule's binding affinity, target selectivity, and mechanism of action. This guide provides an in-depth comparative analysis of 6-nitro and 6-amino quinazoline derivatives, detailing their structure-activity relationships (SAR), comparative potencies, and the experimental workflows required to validate their efficacy.
Mechanistic Causality: Electronic and Steric Drivers at the 6-Position
The 6-position of the quinazoline ring is strategically oriented toward the solvent-exposed cleft and the P-loop of the kinase ATP-binding pocket. Modifying this position drastically alters the electronic distribution of the entire pharmacophore.
-
6-Nitro Quinazolines: The nitro group is a strong electron-withdrawing group (EWG). It decreases the electron density of the quinazoline core, which can modulate the basicity of the N1 and N3 nitrogens, altering the primary hydrogen-bonding dynamics with the hinge region (e.g., Met793 in EGFR)[1]. Furthermore, the nitro oxygens can act as potent hydrogen-bond acceptors. Recent studies demonstrate that 6-nitro substitutions can yield extraordinarily potent dual inhibitors, such as those targeting both EGFR (nanomolar) and IGF-1R (submicromolar)[1], as well as highly potent VEGFR-2 inhibitors with IC50 values as low as 67 nM[2].
-
6-Amino Quinazolines: The amino group is an electron-donating group (EDG) and possesses both hydrogen-bond donor and acceptor capabilities. The 6-amino group is known to donate a hydrogen bond directly to the backbone of P-loop residues (e.g., Leu718 in EGFR)[1], significantly anchoring the inhibitor within the active site[3]. Crucially, the 6-amino substitution is the essential synthetic precursor for developing 6-acrylamido derivatives—the hallmark of irreversible, covalent EGFR inhibitors that bind permanently to Cys773[4].
Logic tree detailing the mechanistic impact of 6-position substitutions on kinase binding.
Comparative Potency Data
The following table synthesizes the quantitative performance and mechanistic roles of 6-nitro versus 6-amino substitutions across key oncogenic kinase targets.
| Substituent | Primary Kinase Targets | Typical IC50 Range | Mechanistic Role & Binding Features |
| 6-Nitro | VEGFR-2, EGFR, IGF-1R | 20 nM – 450 nM | Electron-withdrawing; acts as an H-bond acceptor. Promotes dual-kinase inhibition (e.g., EGFR/IGF-1R)[1][2]. |
| 6-Amino | EGFR, HER2 | 10 nM – 150 nM | Electron-donating; acts as H-bond donor to P-loop (Leu718). Key intermediate for covalent irreversible inhibitors[1][4]. |
Experimental Methodologies: A Self-Validating System
To rigorously evaluate the comparative potency of these derivatives, researchers must employ a coupled synthetic and biological validation workflow. The following protocols ensure high-fidelity data generation while embedding internal controls to prevent false positives.
Protocol 1: Chemoselective Reduction of 6-Nitro to 6-Amino Quinazoline
Causality: To directly compare the SAR, the 6-amino derivative is typically synthesized from its 6-nitro precursor. Acid-mediated reduction is preferred to prevent the over-reduction of the delicate quinazoline core[3][4].
-
Reaction Setup: Dissolve the 6-nitro-4-anilinoquinazoline derivative (1.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v).
-
Reduction: Add Iron (Fe) powder (5.0 eq) or Tin(II) chloride (SnCl2)[1][4]. Heat the mixture to reflux (approx. 80°C) for 2-3 hours.
-
Monitoring: Track the reaction via LC-MS. The disappearance of the nitro mass peak [M+H] and the emergence of the amino peak [M-30] validates conversion.
-
Purification: Filter hot through Celite to remove metal residues. Concentrate and recrystallize to yield the pure 6-amino-4-anilinoquinazoline.
Protocol 2: FRET-Based Kinase Inhibition Assay
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, homogenous platform to measure ATP-competitive inhibition without radioactive hazards.
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase domain, ATP (at the predetermined
to ensure competitive sensitivity), and a biotinylated poly-GT substrate. -
Compound Titration: Prepare a 10-point 3-fold serial dilution of the 6-nitro and 6-amino compounds in DMSO. Self-Validation Step: Include Erlotinib as a positive control and a DMSO-only well as a negative control to establish the assay window.
-
Incubation: Mix the kinase, substrate, and inhibitors in a 384-well plate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Data Analysis: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response data using a 4-parameter logistic regression to determine the exact IC50.
Self-validating experimental workflow for synthesizing and testing quinazoline derivatives.
Conclusion
The transition from a 6-nitro to a 6-amino group on the quinazoline scaffold is not merely a functional group interconversion; it is a strategic maneuver that shifts the molecule's electronic topology and binding interactome. While 6-nitro derivatives offer robust, reversible multi-kinase inhibition profiles, 6-amino derivatives provide critical hinge-region hydrogen bonding and serve as vital gateways to covalent targeted therapies.
References
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.ResearchGate.
- Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R.Reaction Biology.
- SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE.OSTI.gov.
- 6-Amino-3,4-dihydroquinazolin-2(1H)-one.Benchchem.
Sources
Safety Operating Guide
Essential Safety and Logistical Guide for Handling 6-Nitroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-Nitroquinazolin-4-amine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is a synthesis of data from analogous compounds and established best practices for handling nitroaromatic and aromatic amine compounds.
Immediate Safety Briefing: Understanding the Hazard
6-Nitroquinazolin-4-amine is a compound that, while not extensively characterized in publicly available safety literature, possesses two key functional groups that warrant a high degree of caution: a nitroaromatic system and an aromatic amine.
-
Nitroaromatic Compounds: This class of chemicals can be energetic, with some being sensitive to heat, shock, or friction.[1] They may also be strong oxidizers, potentially leading to vigorous or explosive reactions with incompatible materials.[1][2]
-
Aromatic Amines: Many aromatic amines are toxic and can be readily absorbed through the skin.[3] Some are also suspected or known carcinogens.
Therefore, 6-Nitroquinazolin-4-amine should be handled as a potentially toxic and energetic compound. All laboratory personnel must be thoroughly trained on the risks and the procedures outlined in this guide before commencing any work with this substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[4][5][6] The following table summarizes the recommended PPE for handling 6-Nitroquinazolin-4-amine.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashes or dust generation.[7][8] | Protects against accidental splashes of solutions or contact with airborne solid particles. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before each use. Fire/flame-resistant and impervious clothing, such as a lab coat, is also recommended.[7][8] | Prevents dermal absorption, which is a significant route of exposure for aromatic amines.[3] Fire-resistant clothing mitigates risks associated with potentially energetic nitro compounds. |
| Respiratory Protection | For nuisance exposures to dust, a NIOSH-approved N95 (or higher) particulate respirator is advised. For activities with a higher potential for aerosol generation or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas/particulate) should be used.[7][8] | Minimizes the risk of inhaling fine powders or aerosols, which can lead to systemic toxicity. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the experimental procedure.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of 6-Nitroquinazolin-4-amine.
Preparation:
-
Designate a Work Area: All work with this compound should be performed in a well-ventilated chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that contains a non-combustible absorbent material like sand or vermiculite.[2]
-
Review Safety Data Sheets (SDS): Although a specific SDS for 6-Nitroquinazolin-4-amine may not be available, review the SDS for structurally similar compounds, such as 6-nitroquinazolin-4(3H)-one, and for the general classes of nitroaromatic compounds and aromatic amines.
Handling:
-
Weighing: If possible, conduct all weighing operations within the fume hood. Use a draft shield to minimize the dispersal of fine powders.
-
Transfers: Use a micro-spatula to carefully transfer the solid compound. Avoid creating dust.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exotherms. If using a volatile solvent, ensure the fume hood sash is at the appropriate height.
-
Reactions: For any reactions involving heating, use a heating mantle with a temperature controller and a blast shield in front of the fume hood sash.[2]
Disposal Plan: Responsible Waste Management
Improper disposal of 6-Nitroquinazolin-4-amine can pose a significant environmental and health risk.[3] All waste containing this compound must be treated as hazardous waste.
Segregation and Storage:
-
Waste Streams: Do not mix 6-Nitroquinazolin-4-amine waste with other chemical waste streams unless compatibility has been confirmed. Aromatic nitro compounds can be reactive.[2]
-
Containerization: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "6-Nitroquinazolin-4-amine," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
Disposal Procedure:
The primary and recommended method for the disposal of 6-Nitroquinazolin-4-amine is through a licensed chemical waste disposal company.[3][9]
-
Contact EHS: Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Information: Accurately describe the waste, including the chemical name and quantity, to the disposal company.
-
Alternative Method (with extreme caution): In some specialized cases, controlled incineration by a licensed facility may be an acceptable method of disposal. This should only be performed by trained professionals in a facility equipped for such procedures.[9] Do not attempt to incinerate chemical waste in a standard laboratory setting.
The following flowchart outlines the decision-making process for the disposal of 6-Nitroquinazolin-4-amine waste.
Caption: Disposal workflow for 6-Nitroquinazolin-4-amine waste.
Emergency Protocols
Spills:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[2]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
References
-
Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
Minnesota Counties Intergovernmental Trust. (2023, March 31). Personal Protective Equipment: The OSHA Standard. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]
-
Lapco FR. (2022, June 30). National Safety Month Series: Part 4 | OSHA 1910.132 Basics. Retrieved from [Link]
-
ASPR TRACIE. (2026, February 25). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
-
Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
Alfa Aesar. (2014, December 3). 4-Nitroanisole SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES. Retrieved from [Link]
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
LookChem. (n.d.). Cas 162012-67-1,4-Quinazolinamine, N-(3-chloro-4-fluorophenyl). Retrieved from [Link]
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. mcit.org [mcit.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
